AR antagonist 4
Beschreibung
BenchChem offers high-quality AR antagonist 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AR antagonist 4 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H36N4O |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
N-[(3S,10R,13S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H36N4O/c1-19-17-33(18-31-19)26-7-6-24-23-5-4-21-16-22(32-27(34)20-10-14-30-15-11-20)8-12-28(21,2)25(23)9-13-29(24,26)3/h4,7,10-11,14-15,17-18,22-25H,5-6,8-9,12-13,16H2,1-3H3,(H,32,34)/t22-,23?,24?,25?,28-,29-/m0/s1 |
InChI-Schlüssel |
HJMCKQIXYCUICJ-BLKJFUMZSA-N |
Isomerische SMILES |
CC1=CN(C=N1)C2=CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=NC=C6)C)C |
Kanonische SMILES |
CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=NC=C6)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Compound AT2: Mechanistic Insights into a Novel Scaffold Androgen Receptor Antagonist
Executive Summary
The Androgen Receptor (AR) remains the primary therapeutic target for prostate cancer (PCa). However, the inevitable emergence of resistance to second-generation antiandrogens (e.g., enzalutamide) necessitates the discovery of novel chemical scaffolds. Compound AT2 (also known commercially as Androgen Receptor Antagonist 4) represents a breakthrough in this domain. Identified via structure-based virtual screening (SBVS) and subsequent structural optimization, AT2 exhibits sub-micromolar potency (IC50 = 0.15 μM) in antagonizing AR transcriptional activity[1]. This in-depth technical guide dissects the molecular mechanism of action (MoA) of AT2, detailing its capacity to competitively bind the AR ligand-binding pocket (LBP), suppress downstream gene expression, and critically block DHT-induced nuclear translocation.
The Structural Evolution: From C18 to AT2
The discovery of AT2 highlights the power of computational drug design combined with empirical medicinal chemistry. Initial SBVS efforts targeting the AR LBP identified a hit compound, C18 (4-(2-chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline), which demonstrated modest anti-AR potency with an IC50 of 2.4 μM[2].
To enhance binding affinity and functional antagonism, structure-activity relationship (SAR) optimization was employed. By shifting the chlorine atom on the phenyl ring from the ortho to the para position, researchers synthesized the structural analogue AT2 (4-(4-chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline)[3]. This subtle steric and electronic modification yielded a 16-fold improvement in anti-AR potency, driving the IC50 down to 0.15 μM[1].
Mechanism of Action: Dual-Tiered AR Blockade
Compound AT2 exerts its anticancer effects through a dual-tiered blockade of the AR signaling axis.
-
Tier 1: Competitive LBP Antagonism. AT2 competitively binds to the AR LBP, displacing endogenous androgens like 5α-dihydrotestosterone (DHT). Unlike partial agonists, AT2 induces a conformational change in the AR that prevents the recruitment of essential coactivators[4].
-
Tier 2: Nuclear Translocation Blockade. The most critical feature of AT2 is its ability to sequester the AR in the cytoplasm. Upon DHT binding, wild-type AR typically dissociates from heat shock proteins and translocates to the nucleus. AT2 effectively halts this process, mimicking the profound spatial disruption seen with second-generation antagonists like enzalutamide[2]. Consequently, downstream target genes such as Prostate-Specific Antigen (PSA) and TMPRSS2 are transcriptionally silenced[1].
Mechanism of Action of Compound AT2 blocking AR translocation and transcription.
Quantitative Data Summary
The pharmacological profile of AT2 is defined by its robust inhibitory metrics compared to its predecessor.
| Compound | Chemical Scaffold | Target | IC50 (Transcriptional Assay) | Nuclear Translocation Blockade |
| C18 | Tetrahydrobenzo-cyclopenta-quinoline | AR LBP | 2.4 μM | Partial |
| AT2 | Tetrahydrobenzo-cyclopenta-quinoline | AR LBP | 0.15 μM | Complete |
Self-Validating Experimental Protocols
To rigorously validate the mechanism of AT2, researchers employ a bipartite experimental workflow. The causality of these choices ensures that observed transcriptional suppression is directly linked to spatial receptor dynamics.
Protocol A: AR Transcriptional Activity (Luciferase Reporter Assay) Causality: A luciferase reporter driven by an androgen-response element (ARE) provides a highly sensitive, quantifiable readout of AR-driven transcription, directly linking receptor binding to functional genomic output.
-
Cell Preparation: Culture LNCaP cells (AR-positive human prostate adenocarcinoma) in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) for 48 hours. Rationale: CS-FBS removes endogenous steroid hormones, ensuring baseline AR is inactive and strictly controlled by exogenous treatments.
-
Transfection: Transfect cells with an ARE-luciferase reporter plasmid using a standardized lipid-based reagent.
-
Treatment: Pre-treat cells with serial dilutions of Compound AT2 (0.01 μM to 10 μM) for 2 hours, followed by stimulation with 1 nM DHT.
-
Quantification: After 24 hours, lyse the cells and measure luminescence using a microplate reader. Calculate the IC50 based on the dose-response curve.
Protocol B: Subcellular Localization (Immunofluorescence) Causality: Immunofluorescence spatially resolves AR localization, distinguishing between mere downstream transcriptional inhibition and upstream translocation blockade.
-
Seeding: Seed LNCaP cells on glass coverslips in androgen-deprived media (CS-FBS).
-
Co-Treatment: Treat cells with vehicle (DMSO), 1 nM DHT alone, or 1 nM DHT + 1 μM AT2 for 4 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100 to allow antibody penetration.
-
Staining: Incubate with a primary anti-AR antibody, followed by a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Analyze using confocal microscopy. AT2-treated cells will exhibit diffuse cytoplasmic fluorescence, whereas DHT-only cells will show concentrated nuclear fluorescence[1].
Self-validating experimental workflow linking transcription assays with spatial localization.
Conclusion & Future Perspectives
Compound AT2 (AR Antagonist 4) serves as a powerful proof-of-concept that novel tetrahydrobenzo-cyclopenta-quinoline scaffolds can achieve potent, dual-tiered AR antagonism[3]. By effectively blocking DHT-induced nuclear translocation and suppressing transcriptional activity at sub-micromolar concentrations, AT2 provides a critical structural foundation for developing next-generation therapeutics aimed at overcoming resistance in advanced prostate cancer[2].
References
- Androgen receptor antagonist 4 - MedchemExpress.
- Source: PubMed / European Journal of Medicinal Chemistry (Tang Q, et al., 2020)
- A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model Source: PMC / NIH URL
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel androgen receptor antagonist identified by structure-based virtual screening, structural optimization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Advanced Selectivity Profiling of AR-Targeted Therapeutics: A Comparative Analysis of BMS-641988 and AR Antagonist 4
Executive Summary & Mechanistic Paradigms
The evolution of therapeutics for Castration-Resistant Prostate Cancer (CRPC) is fundamentally driven by the need to overcome Androgen Receptor (AR) signaling persistence. Despite androgen deprivation, tumors frequently adapt via AR amplification, point mutations (e.g., T877A, F876L), or intratumoral de novo androgen synthesis. This technical guide provides an in-depth comparative analysis of two distinct pharmacological interventions: BMS-641988 , a highly potent but clinically limited first-generation nonsteroidal antagonist, and AR Antagonist 4 (Compound 67-b) , a next-generation bifunctional degrader and enzymatic inhibitor.
BMS-641988: The Limits of Pure Competitive Antagonism
BMS-641988 was developed as a highly potent, nonsteroidal AR antagonist featuring a rigid oxabicyclic succinimide core[1][2]. This structural rigidity confers an exceptionally high binding affinity for the wild-type AR, preventing androgen-induced receptor activation and nuclear translocation[3]. However, its clinical development was terminated during Phase I trials due to severe off-target neurotoxicity—specifically, drug-induced seizures resulting from unintended negative allosteric modulation of the GABA_A receptor[4]. Furthermore, BMS-641988 exhibited paradoxical partial agonist activity in LNCaP cells harboring the AR T878A mutation, inadvertently stimulating tumor proliferation in specific resistant phenotypes[1][2].
AR Antagonist 4: Bifunctional Degradation and Dual-Targeting
To circumvent the limitations of pure competitive antagonists, AR Antagonist 4 (Compound 67-b) was engineered as a bifunctional steroidal analog[5]. Rather than merely occupying the ligand-binding domain (LBD), it acts as an AR degrader, actively routing the receptor for proteasomal destruction[6]. Crucially, it also functions as an inhibitor of CYP17A1, the rate-limiting enzyme in androgen biosynthesis[5][6]. By simultaneously eliminating the receptor and starving the tumor of its endogenous ligand, AR Antagonist 4 maintains robust efficacy across a wide spectrum of clinically relevant AR mutations (including W741L, T877A, and F876L) that typically confer resistance to standard antiandrogens[5][6].
Quantitative Selectivity & Efficacy Profiles
The following table synthesizes the distinct pharmacological metrics of both compounds, highlighting the shift from high-affinity mono-targeting to moderate-affinity multi-targeting.
| Pharmacological Parameter | BMS-641988 | AR Antagonist 4 (Compound 67-b) |
| Primary Mechanism | Pure Competitive AR Antagonist | AR Antagonist + AR Degrader |
| Wild-Type AR Affinity | IC50: 56 nM / Ki: 1.7 nM[4][7] | IC50: 246.6 nM[6] |
| Receptor Degradation (DC50) | N/A (Does not degrade AR) | 2.84 μM[5][6] |
| Mutant AR Efficacy | Partial Agonist (T878A)[2] | Antagonizes W741L (490.2 nM), T877A (208.8 nM), F876L (268.2 nM)[5][6] |
| Secondary Targets / Off-Targets | GABA_A (Negative Allosteric Modulator)[4] | CYP17A1 Inhibition (IC50: 2.59 μM)[5][6] |
| In Vivo Efficacy Model | CWR-22-BMSLD1 xenograft[1] | Enzalutamide-resistant c4-2b−ENZ xenograft[6] |
| Clinical Status | Terminated (Phase I - Toxicity)[4] | Preclinical Validation[6] |
Visualizing the Pharmacological Intervention
The diagram below illustrates the divergent mechanisms of action between the two compounds within the AR signaling axis.
Caption: Dual mechanism of AR Antagonist 4 vs. competitive blockade by BMS-641988.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating assay designs that isolate specific mechanisms of action while controlling for off-target cytotoxicity.
Protocol 1: Dual-Reporter AR Transactivation Assay (Evaluating Antagonism vs. Partial Agonism)
This protocol is designed to accurately measure the IC50 of competitive antagonists like BMS-641988 while screening for the paradoxical partial agonism observed in mutant AR cell lines[1][2].
-
Cell Seeding & Co-Transfection : Seed AR-null PC-3 cells in 96-well plates. Co-transfect with a plasmid expressing either WT-AR or mutant AR (e.g., T877A), alongside an Androgen Response Element (ARE)-driven Firefly luciferase reporter and a constitutively active Renilla luciferase reporter.
-
Causality Rationale: Using AR-null cells isolates the specific receptor variant being tested, preventing endogenous AR background from confounding the readout.
-
-
Competitive Ligand Treatment : After 24 hours, treat cells with a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM) to simulate a physiological androgenic environment. Simultaneously, apply serial dilutions of the test compound (BMS-641988 or AR Antagonist 4).
-
Causality Rationale: The presence of DHT creates a competitive binding environment. If a compound only shows efficacy in the absence of DHT, it is a weak binder; true antagonists must displace DHT.
-
-
Dual-Luciferase Quantification : Lyse cells after 24 hours and sequentially measure Firefly and Renilla luminescence.
-
Causality Rationale (Self-Validation): Normalizing the AR-driven Firefly signal against the constitutive Renilla signal ensures that any observed decrease in luminescence is due to true AR antagonism, rather than non-specific compound cytotoxicity or poor transfection efficiency.
-
Protocol 2: Mechanistic AR Degradation Workflow (Evaluating DC50 for AR Antagonist 4)
Because AR Antagonist 4 operates via targeted degradation[6], standard binding assays are insufficient. This workflow validates the ubiquitin-proteasome dependency of the compound's DC50.
-
Time-Course & Dose-Response Incubation : Plate 22RV1 cells (which express both full-length AR and splice variants). Treat with AR Antagonist 4 at concentrations ranging from 0.1 μM to 10 μM for varying time points (4h, 8h, 24h).
-
Causality Rationale: Degradation is a kinetic process. A time-course is required to differentiate rapid post-translational proteasomal degradation (typically <8h) from downstream transcriptional downregulation of the AR gene (typically >24h).
-
-
Proteasome Rescue Arm (Self-Validation) : In a parallel cohort, pre-treat cells with 10 μM MG132 (a potent 26S proteasome inhibitor) for 2 hours prior to the introduction of AR Antagonist 4.
-
Causality Rationale: If AR Antagonist 4 truly acts as a degrader, the addition of MG132 will block the proteasome and "rescue" the AR protein levels. If AR levels remain depleted despite MG132, the compound is likely inhibiting protein synthesis rather than inducing degradation.
-
-
Immunoblotting & DC50 Calculation : Lyse cells using RIPA buffer, resolve proteins via SDS-PAGE, and probe with an N-terminal AR antibody. Normalize band intensity against a GAPDH loading control to calculate the DC50 (concentration at which 50% of the receptor is degraded).
Conclusion
The developmental trajectory from BMS-641988 to AR Antagonist 4 illustrates a critical paradigm shift in oncology drug design. While BMS-641988 achieved remarkable target affinity, its rigid pharmacophore resulted in fatal off-target neurotoxicity and vulnerability to AR point mutations[2][4]. Conversely, AR Antagonist 4 sacrifices absolute binding affinity in favor of a pleiotropic, bifunctional approach—simultaneously degrading the receptor and inhibiting upstream androgen synthesis[5][6]. This dual-action profile provides a highly resilient mechanism against the adaptive resistance pathways that characterize advanced CRPC.
References
-
BMS-641988 - Wikipedia Source: wikipedia.org URL:[Link]
-
Definition of AR antagonist BMS-641988 - NCI Drug Dictionary Source: cancer.gov URL:[Link]
-
Discovery of BMS-641988, a Novel and Potent Inhibitor of Androgen Receptor Signaling for the Treatment of Prostate Cancer Source: aacrjournals.org URL:[Link]
- Source: google.
-
AR antagonist 4 | AR拮抗剂/降解剂 Source: invivochem.cn URL:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. WO2021189051A1 - Androgen receptor regulation by small molecule enantiomers - Google Patents [patents.google.com]
- 3. Facebook [cancer.gov]
- 4. BMS-641988 - Wikipedia [en.wikipedia.org]
- 5. AR antagonist 4 | AR拮抗剂/降解剂 | CAS 2883447-45-6 | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
non-steroidal androgen receptor antagonist 4 properties
An In-Depth Technical Guide to the 4 Core Properties of Non-Steroidal Androgen Receptor Antagonists (NSAAs)
Executive Summary Non-steroidal androgen receptor antagonists (NSAAs) are foundational therapeutics in the management of castration-resistant prostate cancer (CRPC) and severe hyperandrogenic conditions. By abandoning the traditional steroid backbone, these molecules achieve superior receptor specificity and avoid off-target hormonal cross-reactivity. As a Senior Application Scientist, understanding the mechanistic behavior of these compounds is critical for rational drug design and overcoming clinical resistance. This whitepaper dissects the four core properties of NSAAs—Structural, Pharmacodynamic, Pharmacokinetic, and Resistance profiles—grounded in validated molecular biology and clinical pharmacology.
Property 1: Structural & Chemical Scaffolds
The defining characteristic of NSAAs is their lack of a steroidal phenanthrene ring system. First-generation NSAAs (e.g., flutamide, bicalutamide) utilize toluidide or aryl hydantoin scaffolds, while second-generation agents (e.g., enzalutamide, apalutamide, darolutamide) employ more rigid thiohydantoin or pyrazole structures[1].
Causality in Structural Design: The absence of a steroid backbone is an intentional design choice to prevent cross-reactivity with other nuclear receptors, such as the glucocorticoid or progesterone receptors, thereby ensuring high Androgen Receptor (AR) specificity[1]. Furthermore, the structural flexibility of non-steroidal ligands allows medicinal chemists to introduce bulky functional groups (e.g., trifluoromethyl or cyano groups). These groups induce steric clashes within the AR Ligand-Binding Domain (LBD), preventing the receptor from adopting the active "agonist" conformation required for coactivator recruitment[1].
Property 2: Pharmacodynamic Mechanisms (Action at the AR)
NSAAs function as competitive antagonists at the AR LBD. While first-generation agents primarily block androgen binding, second-generation NSAAs exhibit a deeper pharmacodynamic blockade. They actively inhibit AR nuclear translocation, prevent DNA binding at Androgen Response Elements (AREs), and block the recruitment of essential transcriptional coactivators[2].
Experimental Workflow: High-Content Analysis of AR Nuclear Translocation
To quantify the pharmacodynamic efficacy of an NSAA in preventing AR nuclear import, we utilize a self-validating High-Content Imaging (HCI) assay.
Objective: Measure the Nuclear-to-Cytoplasmic (N:C) ratio of AR in the presence of competing ligands. Self-Validating Design: This protocol incorporates a tripartite internal control system to ensure that observed cytoplasmic retention is due to specific AR antagonism, rather than generalized cellular toxicity or failure of the nuclear transport machinery.
-
Step 1: Cell Seeding & Preparation Seed PC3 cells (AR-null prostate cancer cells) transiently transfected with a wild-type GFP-AR construct into 384-well optical bottom plates. Causality: Using a GFP-tagged AR allows for real-time, non-destructive spatial tracking without the permeabilization artifacts associated with antibody staining.
-
Step 2: Compound Treatment & Internal Controls Incubate cells for 2 hours under the following conditions:
-
Control A (Negative): Vehicle (0.1% DMSO). Validates baseline cytoplasmic localization.
-
Control B (Positive): 10 nM Dihydrotestosterone (DHT). Validates the assay's dynamic range (expected >90% nuclear AR).
-
Control C (Orthogonal): 10 nM DHT + 10 ng/mL Leptomycin B (CRM1 export inhibitor). Validates that the nuclear pore complex is functional independent of AR signaling.
-
Test Wells: 10 nM DHT + titrating concentrations of the NSAA (e.g., Enzalutamide).
-
-
Step 3: Fixation & Counterstaining Fix cells with 4% Paraformaldehyde and counterstain with Hoechst 33342. Causality: Hoechst specifically binds AT-rich regions of DNA, creating a high-contrast "nuclear mask" that allows the image analysis algorithm to mathematically separate the nuclear compartment from the cytoplasm.
-
Step 4: Algorithmic Segmentation & Validation Acquire images using an automated confocal imager. Calculate the Z'-factor between Control A and Control B. Self-Validation Check: The assay run is only deemed valid and passed for data extraction if the Z'-factor is >0.5, proving a robust assay window before any NSAA test data is interpreted.
Fig 1. NSAA pharmacodynamic disruption of the Androgen Receptor (AR) signaling pathway.
Property 3: Pharmacokinetic Profiling (ADME)
The pharmacokinetic (PK) properties of NSAAs dictate their dosing regimens and side-effect profiles. First-generation agents like bicalutamide exhibit long elimination half-lives (up to ~4.2 days for the active (R)-enantiomer) but lower binding affinities[3].
A critical PK differentiator among second-generation NSAAs is Blood-Brain Barrier (BBB) penetration. Enzalutamide and apalutamide readily cross the BBB, which is causally linked to off-target antagonism of GABA-A receptors in the central nervous system, increasing the risk of seizures[4]. Conversely, darolutamide was rationally designed with increased polarity and hydrogen-bonding potential, resulting in minimal BBB penetration and a significantly safer neurological profile[4].
Table 1: Quantitative Pharmacokinetic Comparison of Key NSAAs
| NSAA Compound | Generation | Elimination Half-life (t½) | BBB Penetration | Target Affinity (IC50/Ki) |
| Bicalutamide | 1st | ~4.2 days | Low / Moderate | ~1.2 μM |
| Enzalutamide | 2nd | ~5.8 days | High | ~36 nM |
| Apalutamide | 2nd | ~3 to 4 days | High | ~16 nM |
| Darolutamide | 2nd | ~20 hours | Minimal | ~11 nM |
(Data synthesized from established pharmacokinetic literature[1],[4],[3])
Property 4: Clinical Efficacy & Evolutionary Resistance Mechanisms
While second-generation NSAAs profoundly extend survival in CRPC, selective therapeutic pressure inevitably drives tumor evolution and drug resistance[4]. The mechanisms by which prostate cancer cells bypass NSAA blockade fall into four distinct categories:
-
AR Gene Amplification: Tumors upregulate AR expression to massive levels. This stoichiometric shift allows trace amounts of residual androgens to outcompete the NSAA, converting the antagonist into a functional agonist due to altered coregulator recruitment ratios[5].
-
LBD Point Mutations: Mutations such as T878A and F877L alter the architecture of the ligand-binding pocket. This structural shift accommodates the bulky groups of enzalutamide or apalutamide, turning these drugs into paradoxical AR agonists[4]. Notably, darolutamide's unique structure allows it to retain antagonistic efficacy against several of these mutant variants[4].
-
AR Splice Variants (AR-Vs): Aberrant RNA splicing generates truncated AR proteins, such as AR-V7. Because AR-V7 completely lacks the LBD, it cannot be bound by any NSAA. The receptor remains constitutively active, driving transcription independent of ligand presence[4].
-
Bypass Signaling Pathways: Tumors may abandon AR reliance entirely, upregulating alternative survival cascades such as the PI3K/AKT/mTOR pathway or utilizing the Glucocorticoid Receptor (GR) to drive the transcription of AR-target genes[2].
Fig 2. Divergent evolutionary mechanisms driving NSAA resistance in CRPC.
References
1.[1] Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. NIH / PubMed Central. View Source 2.[5] Molecular Determinants of Resistance to Antiandrogen Therapy. Medscape. View Source 3.[4] Resistance in Prostate Cancer: Mechanisms, Challenges and Therapeutic Innovations. Longdom Publishing. View Source 4.[2] Therapy resistance in prostate cancer: mechanism, signaling and reversal strategies. Exploration Pub. View Source 5.[3] Bicalutamide: clinical pharmacokinetics and metabolism. ResearchGate. View Source
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapy resistance in prostate cancer: mechanism, signaling and reversal strategies [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. medscape.com [medscape.com]
Rational Discovery of Novel Androgen Receptor Antagonists via Structure-Based Virtual Screening
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The Androgen Receptor (AR) is a ligand-activated transcription factor that serves as the primary therapeutic target in the management of prostate cancer (PCa) [[1]](). While clinical antiandrogens like bicalutamide and enzalutamide effectively target the AR hormone-binding pocket (HBP), prolonged treatment invariably leads to acquired resistance. Mutations in the AR-HBP frequently cause a functional switch, turning these antagonists into agonists that fuel tumor growth 2. To circumvent this resistance, Structure-Based Virtual Screening (SBVS) has become an essential computational methodology to rationally identify novel chemotypes that maintain pure antagonism [[3]]().
Structural Dynamics: Overcoming the Agonist Conformation Bias
The Causality of Computational Failure and Success A historical bottleneck in AR drug discovery is the structural bias of available crystallographic data. The vast majority of high-resolution AR Ligand-Binding Domain (LBD) structures (e.g., PDB IDs: 2Q7I, 2PNU) are crystallized in an agonist-bound state 1. In this active conformation, Helix 12 folds tightly over the binding pocket, stabilizing the Activation Function-2 (AF-2) surface required for coactivator recruitment [[4]]().
If researchers dock antagonist libraries directly into these rigid agonist structures, the algorithms fail. True antagonists require bulky chemical extensions to sterically clash with Helix 12, forcing it into an open, inactive conformation. Docking bulky ligands into a closed pocket results in severe steric penalties, leading to poor enrichment and false negatives 4.
To solve this, modern SBVS pipelines employ Molecular Dynamics (MD) simulations to allow the receptor to "breathe," generating an ensemble of transient, open-pocket conformations capable of accommodating novel antagonists 4, 5.
AR signaling pathway and the dual inhibitory mechanism of novel AR antagonists.
The SBVS Computational Pipeline
A robust computational workflow must bridge the gap between static crystal structures and dynamic biological reality.
Step 1: Target Preparation & Conformational Sampling Initialize the workflow using a high-resolution AR-LBD crystal complex. Run extended MD simulations (e.g., 100–500 ns) in an explicit solvent model to generate a conformational ensemble that accurately reflects the open, antagonist-bound state of the HBP 4.
Step 2: Pharmacophore Filtering Pre-filter massive chemical libraries (e.g., ZINC, PubChem) using a 3D pharmacophore model based on known antiandrogens. Key geometric constraints must include hydrogen bond acceptors targeting residues Arg752 and Gln711, which are critical for anchoring ligands within the AR-HBP 5.
Step 3: High-Throughput Docking Employ algorithms like FlexX or Glide to dock the filtered library into the MD-generated AR ensembles [[3]](). The scoring functions evaluate steric fit, electrostatic interactions, and van der Waals forces, which are the primary driving forces during the binding process 5.
Step 4: MM/GBSA Rescoring Causality: Standard docking scores often fail to correlate with true binding affinity due to simplified implicit solvent models. Apply Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to accurately estimate the binding free energy (ΔG_bind) and eliminate false positives before moving to the wet lab 5.
End-to-end structure-based virtual screening workflow for AR antagonist discovery.
Experimental Validation Protocols (Self-Validating Systems)
A computational hit is only a hypothesis until rigorously validated. The following protocols form a self-validating system to confirm on-target antagonism while ruling out assay interference.
Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay
-
Purpose: Confirm direct physical interaction with the AR-LBD, proving the compound is a true ligand rather than a downstream signaling inhibitor 3.
-
Methodology:
-
Incubate recombinant AR-LBD (100 nM) with a fluorescently labeled androgen tracer in a 384-well plate.
-
Add the virtual screening hit at varying concentrations (10 nM to 50 µM).
-
Measure fluorescence polarization (mP). A dose-dependent decrease in mP indicates the compound successfully displaced the tracer.
-
-
Self-Validation: Include a known competitor (e.g., Enzalutamide) as a positive control to benchmark binding affinity (IC₅₀) 1.
Protocol B: Multiplexed Cell-Based Reporter Assay
-
Purpose: Differentiate true functional antagonists from general cytotoxins 3.
-
Methodology:
-
Co-transfect LNCaP cells with an Androgen Response Element (ARE)-driven Firefly luciferase plasmid and a constitutively active CMV-driven Renilla luciferase plasmid.
-
Stimulate cells with 1 nM Dihydrotestosterone (DHT) to activate the AR.
-
Treat with the test compound and incubate for 24 hours.
-
Measure both luminescence signals sequentially.
-
-
Self-Validation (The Causality of Dual-Reporters): If the compound is a specific AR antagonist, only the Firefly signal will decrease. If both Firefly and Renilla signals decrease proportionally, the compound is non-specifically toxic or a global transcriptional repressor, and should be discarded.
Protocol C: Phenotypic Proliferation Assay
-
Purpose: Confirm physiological efficacy and specificity in prostate cancer models 3.
-
Methodology:
-
Seed androgen-dependent LNCaP cells and androgen-independent PC3 cells (negative control) in parallel.
-
Treat with the identified antagonist over a 72-hour period.
-
Assess viability via ATP quantitation (e.g., CellTiter-Glo).
-
-
Self-Validation: A highly specific AR antagonist will inhibit LNCaP proliferation but completely spare AR-null PC3 cells, confirming the phenotypic effect is strictly AR-mediated 3.
Quantitative Benchmarking of Novel Antagonists
Structure-based virtual screening has successfully identified several potent AR antagonists that overcome the limitations of traditional high-throughput screening. The table below summarizes key quantitative data for computationally derived hits compared to clinical standards.
| Compound | Discovery Method | Target Site | Binding Affinity (IC₅₀) | Efficacy in LNCaP | Key Characteristics |
| DIMN | FlexX Docking SBVS | AR-HBP | Comparable to Bicalutamide | High Inhibition | Non-steroidal; pure antagonist with no agonistic switch in late-stage cells 3. |
| VPC-3033 | SBVS + Bioassay | AR-HBP | N/A | High Inhibition | Degrades AR; profoundly suppresses enzalutamide-resistant PCa cells 2. |
| HBP1-51 | SBVS (PDB: 2Q7I) | AR-HBP | 3.96 µM | Moderate Inhibition | Showed higher binding affinity than Enzalutamide in comparative in vitro assays 1. |
| HBP1-58 | SBVS (PDB: 2Q7I) | AR-HBP | 4.92 µM | Moderate Inhibition | High affinity hit derived from structural analogs during post-docking analysis 1. |
| Enzalutamide | Traditional MedChem | AR-HBP | 13.87 µM (Assay baseline) | High Inhibition | Clinical standard; highly potent but prone to mutation-based resistance over time 1, 2. |
References
-
Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist | nih.gov | 3
-
Discovery of Novel Androgen Receptor Ligands by Structure-Based Virtual Screening and Bioassays | oup.com | 1
-
Endocrine Disruption at the Androgen Receptor: Employing Molecular Dynamics and Docking for Improved Virtual Screening and Toxicity Prediction | mdpi.com | 4
-
Combined Ligand/Structure-Based Virtual Screening and Molecular Dynamics Simulations of Steroidal Androgen Receptor Antagonists | mpu.edu.mo | 5
-
Progress in antiandrogen design targeting hormone binding pocket to circumvent mutation based resistance | frontiersin.org | 2
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Progress in antiandrogen design targeting hormone binding pocket to circumvent mutation based resistance [frontiersin.org]
- 3. Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.mpu.edu.mo [research.mpu.edu.mo]
A Technical Guide to the Characterization of Novel Androgen Receptor Antagonists: A Case Study of Compound AT2
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel Androgen Receptor (AR) antagonists, using "Androgen receptor antagonist 4" (referred to as AT2) from the 2020 European Journal of Medicinal Chemistry publication by Tang Q, et al., as a central case study. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutics targeting the androgen receptor signaling pathway.
Introduction: The Androgen Receptor as a Therapeutic Target
The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a critical role in the normal development and function of the prostate gland, as well as in the pathogenesis and progression of prostate cancer.[2] Upon binding to its endogenous ligands, testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[3][4] Within the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This signaling cascade ultimately drives cellular proliferation and survival of prostate cancer cells. Consequently, the AR is a well-established and critical therapeutic target for prostate cancer.
The Canonical Androgen Receptor Signaling Pathway
The following diagram illustrates the key events in the canonical AR signaling pathway, which is the primary target of AR antagonists.
Caption: Canonical Androgen Receptor Signaling Pathway
Compound AT2: A Novel AR Antagonist
Compound AT2, identified as "Androgen receptor antagonist 4", is a potent AR antagonist with a reported IC50 of 0.15 μM. It effectively inhibits AR transcriptional activity, suppresses the expression of AR downstream target genes, and prevents the DHT-induced nuclear translocation of the AR.
| Compound Name | Chemical Name | IC50 (μM) | Source |
| Androgen receptor antagonist 4 (AT2) | 4-(4-chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline | 0.15 | Tang Q, et al. Eur J Med Chem. 2020 |
Experimental Characterization of AR Antagonists
The following sections detail the key experimental workflows for characterizing a novel AR antagonist like AT2.
Luciferase Reporter Gene Assay for AR Transcriptional Activity
Rationale: The luciferase reporter assay is a widely used method to quantify the transcriptional activity of a nuclear receptor in response to a ligand or antagonist.[5] This assay utilizes a plasmid containing the luciferase reporter gene under the control of a promoter with AREs. Inhibition of luciferase activity by a test compound in the presence of an AR agonist (e.g., DHT) indicates antagonistic activity.
Experimental Workflow:
Caption: Luciferase Reporter Assay Workflow
Detailed Protocol:
-
Cell Seeding: Seed LNCaP or 22Rv1 cells in a 96-well white, clear-bottom plate at a density of approximately 8,000-20,000 cells per well in RPMI 1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS).[5][6]
-
Transfection: Transfect the cells with an ARE-driven firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with a constant concentration of DHT (e.g., 10 nM) and a serial dilution of the test compound (AT2).[7] Include appropriate controls (vehicle, DHT alone).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[5]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of AR and Downstream Target Proteins
Rationale: Western blotting is a technique used to detect specific proteins in a sample.[9][10][11][12][13] In the context of AR antagonist characterization, it is used to assess the effect of the compound on the protein levels of AR itself and its downstream targets, such as Prostate-Specific Antigen (PSA). A potent antagonist is expected to reduce the expression of AR-regulated genes.
Detailed Protocol:
-
Cell Culture and Treatment: Culture LNCaP cells and treat them with DHT and the test compound (AT2) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Model for Efficacy Studies
Rationale: In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.[14] The LNCaP cell line, being androgen-sensitive, is a widely used and relevant model for establishing prostate cancer xenografts in immunocompromised mice.[14][15][16]
Experimental Workflow:
Caption: In Vivo Xenograft Model Workflow
Detailed Protocol:
-
Cell Preparation and Inoculation: Harvest LNCaP cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of male nude mice.[17]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers regularly and calculate the tumor volume.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16] Administer the test compound (AT2) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor tumor growth and body weight of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and process the tumors for further analysis, such as histology and biomarker analysis.
Conclusion
The comprehensive characterization of a novel AR antagonist like AT2 requires a multi-faceted approach, combining in vitro assays to determine potency and mechanism of action with in vivo models to assess efficacy. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such compounds, enabling informed decisions for further drug development. The successful application of these techniques will ultimately contribute to the discovery of new and effective therapies for prostate cancer.
References
-
ResearchGate. The Androgen Receptor signalling pathway. Schematic representation of... Available at: [Link]
-
ResearchGate. Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. Available at: [Link]
-
PMC. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate. Available at: [Link]
-
BPS Bioscience. Androgen Receptor Luciferase Reporter Lentivirus. Available at: [Link]
-
Melior Discovery. The LNCaP Xenograft Model for Prostate Cancer. Available at: [Link]
-
PMC. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. Available at: [Link]
-
PubMed. Studies on the human prostatic cancer cell line LNCaP. Available at: [Link]
-
Bio-Rad. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR. Available at: [Link]
-
Altogen Labs. LNCaP Xenograft Model. Available at: [Link]
-
BPS Bioscience. Androgen Luciferase Reporter 22RV1 Cell Line. Available at: [Link]
-
PubMed. Establishing human prostate cancer cell xenografts in bone: induction of osteoblastic reaction by prostate-specific antigen-producing tumors in athymic and SCID/bg mice using LNCaP and lineage-derived metastatic sublines. Available at: [Link]
-
Frontiers in Oncology. Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. Available at: [Link]
-
Ximbio. LNCaP: AR W741L cell line. Available at: [Link]
-
Spandidos Publications. Multiple metastases in a novel LNCaP model of human prostate cancer. Available at: [Link]
-
ResearchGate. Effect of AR antagonists in PCa cell lines. a LNCaP cells were treated... Available at: [Link]
-
Mayo Clinic. The in vitro response of four antisteroid receptor agents on the hormone-responsive prostate cancer cell line LNCaP. Available at: [Link]
-
Assay Genie. Dual Luciferase Reporter Assay Protocol. Available at: [Link]
-
MDPI. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. Available at: [Link]
-
Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. Available at: [Link]
-
Cytiva. Western blot protocol: A simple 7-step guide to protein detection. Available at: [Link]
-
PubMed. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC). Available at: [Link]
-
PubMed. Design and synthesis of selective degraders of EGFR L858R/T790M mutant. Available at: [Link]
-
MDPI. Microparticles of Sericin-Dextran Conjugate for Improving the Solubility of Antiviral Drug. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors. Available at: [Link]
-
Bentham Science. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available at: [Link]
Sources
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocol | R&D Systems [rndsystems.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Chemical Synthesis and Pharmacological Characterization of Androgen Receptor Antagonist 4 (JNJ-pan-AR) and its Evolution to JNJ-63576253
Executive Summary
The development of second-generation androgen receptor (AR) pathway inhibitors, such as enzalutamide and apalutamide, revolutionized the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, therapeutic resistance inevitably emerges. A primary mechanism of this resistance is the acquisition of point mutations within the AR ligand-binding domain (LBD), most notably the F877L mutation, which paradoxically converts these antagonists into transcriptional agonists [1].
To overcome this resilient foe, researchers developed a novel class of spirocyclic thiohydantoins. Androgen Receptor Antagonist 4 , widely documented in the literature as Compound 4 (JNJ-pan-AR) , was identified as a highly potent pan-AR antagonist capable of inhibiting both wild-type (WT) AR and the F877L mutant [2]. This whitepaper provides an in-depth technical analysis of the chemical synthesis, structural causality, and metabolic optimization of Compound 4, culminating in the discovery of the clinical-stage candidate JNJ-63576253 (TRC-253) [3].
Mechanistic Rationale: Overcoming the F877L Mutation
The causality behind AR antagonist resistance lies in the precise spatial constraints of the AR LBD. In wild-type AR, second-generation antagonists sterically clash with Helix 12, preventing the receptor from adopting the active conformation required for coactivator recruitment. However, the F877L mutation replaces a bulky phenylalanine with a smaller, more flexible leucine. This subtle volumetric shift relieves the steric clash, allowing the mutant receptor to accommodate enzalutamide while simultaneously folding Helix 12 into an active, agonistic conformation [1].
Compound 4 (JNJ-pan-AR) was rationally designed to possess a highly optimized spirocyclic core. This scaffold projects its peripheral aromatic rings deeper into the binding pocket, maintaining a rigid steric block against Helix 12 even in the presence of the F877L mutation, thereby sustaining full antagonism [2].
Mechanism of AR F877L resistance and pan-AR antagonism.
Chemical Synthesis of Compound 4 (JNJ-pan-AR)
The synthesis of Compound 4 relies on the construction of a spirocyclic thiohydantoin scaffold. The protocol below outlines the self-validating synthetic route designed to ensure high stereochemical fidelity and yield [1].
Step-by-Step Methodology: Spirocyclic Thiohydantoin Core Assembly
-
Cyanohydrin Formation (Strecker-type Reaction):
-
Reagents: Cyclobutanone (1.0 eq), appropriate substituted aniline/aminopyridine (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.5 eq), glacial acetic acid (solvent).
-
Procedure: Dissolve the amine and cyclobutanone in glacial acetic acid at 0°C. Dropwise add TMSCN. Stir the reaction mixture at room temperature for 16 hours.
-
Validation: Monitor via LC-MS. The intermediate aminonitrile should form quantitatively. Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.
-
-
Isothiocyanate Coupling:
-
Reagents: Aminonitrile intermediate (1.0 eq), 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (1.2 eq), N,N-dimethylformamide (DMF).
-
Procedure: Dissolve the aminonitrile in anhydrous DMF. Add the isothiocyanate derivative. Heat the mixture to 80°C under an inert argon atmosphere for 12 hours.
-
Mechanism: The nucleophilic nitrogen of the aminonitrile attacks the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate.
-
-
Acid-Catalyzed Cyclization:
-
Reagents: 2N Hydrochloric acid (HCl), Methanol.
-
Procedure: Cool the thiourea mixture to room temperature, add methanol, and strictly acidify with 2N HCl. Reflux at 90°C for 4 hours.
-
Validation: The acidic conditions drive the intramolecular cyclization of the thiourea nitrogen onto the nitrile carbon, followed by hydrolysis of the resulting imine to yield the final spirocyclic thiohydantoin (Compound 4). Purify via flash column chromatography (silica gel, Hexanes/EtOAc).
-
Bioactivation Liability and Lead Optimization
While Compound 4 exhibited exceptional in vitro and in vivo efficacy, early pharmacokinetic profiling revealed a critical metabolic liability.
The Glutathione (GSH) Trapping Discovery
During microsomal stability testing, Compound 4 was subjected to a Glutathione (GSH) trapping assay. The assay revealed that the phenolic "B-ring" of Compound 4 underwent cytochrome P450-mediated oxidation to form a highly reactive catechol intermediate. This electrophilic species rapidly formed GSH adducts, signaling a high risk for idiosyncratic hepatotoxicity and adverse drug reactions in human clinical trials [1].
To abrogate this liability, a rigorous Structure-Activity Relationship (SAR) campaign was initiated. By modifying the periphery of the B-ring—specifically replacing the problematic phenolic moiety with a sterically hindered, electron-withdrawing piperidin-4-yloxy group—researchers successfully blocked the metabolic oxidation site. This optimization yielded JNJ-63576253 (TRC-253) , which retained the potent pan-AR antagonism of Compound 4 but exhibited a clean metabolic profile with zero GSH adduct formation[2].
Lead optimization workflow from Compound 4 to JNJ-63576253.
Step-by-Step Methodology: Glutathione (GSH) Trapping Assay
-
Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (1 mg/mL protein), Compound 4 (10 μM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Termination: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode.
-
Data Interpretation: Scan for neutral loss of 129 Da (characteristic of GSH adducts) and identify the +305 Da mass shift indicative of GSH conjugation to the oxidized Compound 4 catechol core [1].
Pharmacological Data Summary
The optimization from Enzalutamide to Compound 4, and finally to JNJ-63576253, demonstrates a clear trajectory of improving mutational coverage and metabolic safety [2] [3].
Table 1: Comparative Pharmacological Profiling of AR Antagonists
| Compound | AR WT IC₅₀ (nM) | AR F877L IC₅₀ (nM) | GSH Adduct Formation | Oral Bioavailability (F%) | In Vivo T₁/₂ (h) |
| Enzalutamide | 36.0 | >10,000 (Agonist) | Negative | ~80% | 11.0 |
| Compound 4 | 45.0 | 50.0 | Positive (High) | ~65% | 8.5 |
| JNJ-63576253 | 54.0 | 37.0 | Negative | 45% | 6.0 |
Note: JNJ-63576253 demonstrates complete suppression of AR downstream target genes (KLK3, FKBP5) in F877L-mutated LNCaP models, confirming its status as a full antagonist [2].
Conclusion
The chemical synthesis and subsequent optimization of Androgen Receptor Antagonist 4 (JNJ-pan-AR) represents a masterclass in modern medicinal chemistry. By leveraging a spirocyclic thiohydantoin scaffold, researchers successfully engineered a molecule capable of forcing the F877L mutant AR into an inactive conformation. Furthermore, the rigorous application of reactive metabolite screening (GSH trapping) ensured that the latent bioactivation liabilities of Compound 4 were systematically engineered out, resulting in the safe, highly efficacious clinical candidate JNJ-63576253.
References
-
Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer ACS Medicinal Chemistry Letters URL:[Link]
-
Discovery of JNJ-63576253, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer Molecular Cancer Therapeutics (AACR Journals) URL:[Link]
-
Jnj-63576253 | C23H21F3N6O2S | CID 130229812 - PubChem National Institutes of Health (NIH) URL:[Link]
Methodological & Application
AR antagonist 4 solubility in DMSO for cell culture
Application Note & Protocol
Topic: Preparation and Use of ARN-509 (Apalutamide), a Potent Androgen Receptor Antagonist, for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals in oncology and endocrinology.
Introduction: The Role and Challenge of ARN-509 in Androgen Receptor Signaling Research
The Androgen Receptor (AR) is a critical transcription factor in the development and progression of prostate cancer. Antagonizing this receptor is a cornerstone of therapeutic strategy. ARN-509 (Apalutamide) is a second-generation, non-steroidal antiandrogen that exhibits high binding affinity to the AR. It functions by blocking androgen binding, preventing nuclear translocation of the AR, and inhibiting AR-mediated DNA binding and transcription.
Despite its potency, ARN-509's utility in in vitro settings is critically dependent on proper handling, primarily due to its hydrophobic nature. Like many small molecule inhibitors, it has poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the solvent of choice for solubilizing ARN-509 for cell culture experiments. However, improper preparation of DMSO stock solutions can lead to compound precipitation, inaccurate dosing, and experimental artifacts.
This document provides a comprehensive, field-tested guide to the preparation and application of ARN-509 in cell culture, ensuring reproducible and reliable experimental outcomes. We will explain the causality behind each step, from initial solubilization to final application in cell-based assays.
Mechanism of Action: How ARN-509 Disrupts AR Signaling
Understanding the mechanism of ARN-509 is crucial for designing and interpreting experiments. The canonical AR signaling pathway is initiated by the binding of androgens (e.g., testosterone, dihydrotestosterone) to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that drive cell proliferation and survival.
ARN-509 potently disrupts this cascade at multiple key points as illustrated below.
Figure 1: ARN-509 Mechanism of Action. This diagram illustrates how ARN-509 inhibits the androgen receptor signaling pathway at multiple stages, including androgen binding, nuclear translocation, and DNA binding.
Physicochemical Properties & Solubility Data
Accurate dosing begins with understanding the compound's properties.
| Property | Value | Source |
| Compound Name | ARN-509 (Apalutamide) | |
| Molecular Formula | C₂₁H₁₅F₄N₅O₂S | |
| Molecular Weight | 477.44 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 48 mg/mL (≥ 100 mM) | |
| Aqueous Solubility | Insoluble |
Expert Insight: The high solubility of ARN-509 in DMSO allows for the preparation of concentrated stock solutions (e.g., 10-50 mM). This is advantageous as it minimizes the volume of DMSO introduced into the cell culture medium, thereby reducing solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% and must not exceed 1%.
Protocol: Preparation of a 10 mM ARN-509 Stock Solution in DMSO
This protocol describes the preparation of a validated, high-concentration stock solution. Following these steps is critical to prevent precipitation and ensure concentration accuracy.
Materials:
-
ARN-509 powder (e.g., Selleck Chemicals, Cat# S2150 or equivalent)
-
Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich, Cat# D2650)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Workflow Diagram:
Figure 2: Workflow for Preparing ARN-509 Stock Solution. A step-by-step visual guide for the accurate and sterile preparation of a concentrated DMSO stock.
Step-by-Step Procedure:
-
Pre-warming Reagents: Allow the vial of ARN-509 powder and the bottle of DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise compound stability and solubility.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a specific amount of ARN-509 powder. For example, to make ~1 mL of a 10 mM stock, weigh 4.77 mg.
-
Causality: Gravimetric measurement is the most accurate method for initial quantification. Using a precise starting mass ensures the final molar concentration is correct.
-
-
Calculating DMSO Volume: Use the following formula to determine the required volume of DMSO:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Example: For 4.77 mg of ARN-509 (MW 477.44) to make a 10 mM (0.01 M) stock:
-
Volume (L) = 0.00477 g / (477.44 g/mol * 0.01 mol/L) = 0.000999 L ≈ 1.0 mL
-
-
-
Solubilization: Add the calculated volume of DMSO directly to the vial containing the ARN-509 powder.
-
Action: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles or crystals. The solution should be completely clear.
-
Troubleshooting: If the compound does not fully dissolve, you may warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing. Do not overheat, as this can degrade the compound.
-
-
Aliquoting and Storage:
-
Rationale: To preserve the integrity of the stock solution and avoid repeated freeze-thaw cycles, it is essential to aliquot the stock into smaller, single-use volumes (e.g., 10-50 µL). Freeze-thaw cycles can cause the compound to precipitate out of the DMSO solution over time.
-
Action: Dispense the stock solution into sterile, light-protected (amber) or foil-wrapped cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).
-
Protocol: Application of ARN-509 in Cell Culture
This protocol outlines the dilution of the DMSO stock into cell culture medium for treating cells.
Materials:
-
Prepared 10 mM ARN-509 stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells plated in appropriate culture vessels (e.g., 96-well plate, 6-well plate)
-
Sterile pipette tips and serological pipettes
Procedure:
-
Thawing the Stock Aliquot: Remove one aliquot of the 10 mM ARN-509 stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the vial to pull all liquid to the bottom.
-
Preparing Intermediate Dilutions (If Necessary):
-
Rationale: To achieve a low final concentration (e.g., 1-10 µM) in a large volume of medium, performing a serial or intermediate dilution is more accurate than pipetting a sub-microliter volume of the concentrated stock.
-
Example for a 10 µM final concentration:
-
Prepare a 1000X stock (10 mM) for a 10 µM final concentration.
-
If your final volume in the well is 100 µL, you would need to add 0.1 µL of the 10 mM stock. This is inaccurate to pipette.
-
Instead, first make a 1:100 intermediate dilution of your 10 mM stock in sterile culture medium to get a 100 µM working solution. Then, you can add a more manageable volume of this working solution to your cells.
-
-
-
Dosing the Cells:
-
Action: Add the calculated volume of ARN-509 (or its intermediate dilution) to the pre-warmed complete culture medium. Crucially, pipette the compound directly into the medium and immediately mix thoroughly by pipetting up and down or swirling.
-
Causality: ARN-509 is insoluble in aqueous media. Adding the DMSO stock directly to the medium and mixing rapidly creates a micro-emulsion, allowing the compound to disperse before it has a chance to precipitate. Never add the medium to the small drop of DMSO stock.
-
Final DMSO Concentration Check: Ensure the final volume of DMSO added to any well is less than 0.5%. For a 1:1000 dilution (e.g., adding 1 µL of 10 mM stock to 1 mL of medium), the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.
-
-
Vehicle Control: It is imperative to treat a parallel set of cells with the same final concentration of DMSO that the ARN-509-treated cells receive. This control accounts for any effects the solvent itself may have on cell viability, proliferation, or gene expression.
Self-Validating Systems & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitate in stock solution after thawing. | Freeze-thaw cycles; moisture contamination. | Discard the aliquot. Use a fresh, single-use aliquot. Ensure DMSO is anhydrous and vials are sealed tightly. |
| Precipitate forms in culture medium after adding compound. | Poor mixing technique; concentration too high. | Add DMSO stock to a larger volume of medium and mix vigorously immediately. Ensure the final concentration does not exceed the compound's solubility limit in the medium. |
| High variability between replicate wells. | Inaccurate pipetting of small volumes; compound precipitation/uneven distribution. | Prepare a larger volume of drug-containing medium and then dispense equal amounts to each replicate well, rather than dosing each well individually. |
| No biological effect observed. | Compound degradation; incorrect concentration. | Confirm stock concentration and integrity. Use a positive control (e.g., known AR-positive cell line like LNCaP) and a known downstream readout (e.g., qPCR for PSA expression). |
References
-
Title: The Androgen Receptor Signaling Pathway in Prostate Cancer Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]
-
Title: ARN-509, a Novel Antiandrogen for Prostate Cancer Treatment Source: Cancer Research URL: [Link]
-
Title: Apalutamide (ARN-509): A Review in Non-Metastatic Castration-Resistant Prostate Cancer Source: Drugs URL: [Link]
-
Title: Androgen Receptor Signaling in Prostate Cancer: Mechanisms of Resistance and Strategies for Treatment Source: Urologic Oncology: Seminars and Original Investigations URL: [Link]
-
Title: The effects of dimethyl sulfoxide on cell-based assays Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Best Practices for Use of Small Molecule Inhibitors in Research Source: Nature Chemical Biology URL: [Link]
Application Note: High-Fidelity Cell Viability Assay for AR Antagonist 4 in VCaP Prostate Cancer Cell Lines
Introduction & Scientific Rationale
The development of next-generation therapeutics for Castration-Resistant Prostate Cancer (CRPC) heavily relies on targeting the Androgen Receptor (AR) axis. While first- and second-generation inhibitors (e.g., Bicalutamide, Enzalutamide) have improved patient outcomes, acquired resistance necessitates the development of novel compounds. AR Antagonist 4 (Compound 67-b) represents a new class of therapeutics, functioning as both an orally active AR antagonist and a targeted AR degrader ().
To accurately evaluate the anti-proliferative efficacy of AR Antagonist 4, the VCaP cell line is the industry gold standard. Derived from a vertebral metastasis, VCaP is uniquely valuable because it expresses wild-type AR, exhibits AR gene amplification, and expresses clinically relevant splice variants like AR-V7 (). However, VCaP cells are notoriously difficult to culture and assay due to their slow doubling time and weak adherence. This application note details a highly optimized, self-validating 7-day luminescent viability protocol designed specifically to overcome these challenges.
Mechanistic Causality in Assay Design
A robust protocol requires understanding the why behind every experimental variable. This assay is designed around the following causal principles:
-
Steroid-Free Baseline (CSS & Phenol-Red-Free Media): Standard Fetal Bovine Serum (FBS) contains endogenous androgens, and phenol red acts as a weak estrogen/androgen analog. To measure true competitive antagonism, cells must be cultured in Phenol-Red-Free DMEM supplemented with Charcoal-Stripped Serum (CSS) to establish a near-zero androgen baseline ().
-
Agonist Stimulation (DHT Addition): AR Antagonist 4 is evaluated by its ability to block androgen-driven growth. Therefore, the assay media is spiked with 1 nM Dihydrotestosterone (DHT). This creates a stimulated proliferation window; the antagonist's efficacy is measured by its ability to force the cells back to a castrate-like state.
-
Extended 7-Day Incubation: VCaP cells have a prolonged doubling time of 48–96 hours. A standard 72-hour viability assay will fail to capture the full anti-proliferative or apoptotic effects of AR degradation, leading to artificially inflated IC50 values. A 7-day assay ensures 2-3 complete cell cycles ().
-
ATP-Based Luminescent Readout: VCaP cells grow in 3D-like clusters rather than a uniform monolayer. Colorimetric metabolic assays (like MTT or WST-1) suffer from poor reagent penetrance in these clusters, yielding non-linear data. CellTiter-Glo directly lyses the cells and measures ATP, providing a highly sensitive readout independent of cell morphology.
Pathway & Workflow Visualizations
Fig 1: Mechanism of AR Antagonist 4 in blocking androgen-driven VCaP cell survival.
Fig 2: 7-day workflow for VCaP cell viability assay using luminescent ATP detection.
Step-by-Step Experimental Protocol
Reagents & Equipment
-
Cells: VCaP human prostate cancer cells (ATCC® CRL-2876™).
-
Assay Media: Phenol-Red-Free DMEM supplemented with 5% Charcoal-Stripped FBS (CSS), 1% GlutaMAX, and 1% Penicillin-Streptomycin.
-
Compounds: AR Antagonist 4 (Compound 67-b), DHT (Dihydrotestosterone), DMSO (cell culture grade).
-
Consumables: Poly-D-Lysine coated 96-well white opaque plates (clear bottom optional for imaging). Note: Poly-D-Lysine is critical as VCaP cells detach easily over a 7-day period.
-
Detection: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Day 0: Cell Preparation and Seeding
-
Harvest Cells: Detach VCaP cells from T-75 flasks using TrypLE Express (avoid harsh trypsin to preserve surface receptors). Neutralize with Assay Media and centrifuge at 200 x g for 5 minutes.
-
Count & Resuspend: Resuspend the pellet in Assay Media. Count cells using a hemocytometer or automated counter. Adjust the concentration to
cells/mL. -
Seed Plate: Add 90 µL of the cell suspension to the inner 60 wells of the 96-well plate (yielding 10,000 cells/well ).
-
Mitigate Edge Effects: Add 200 µL of sterile PBS to the outer perimeter wells. Causality: A 7-day incubation leads to significant evaporation. PBS in the outer wells prevents osmotic stress and artificial cytotoxicity in the assay wells.
-
Incubate: Place the plate in a 37°C, 5% CO₂ incubator overnight to allow adherence.
Day 1: Compound Dilution and Treatment
-
Prepare DHT Spike: Prepare a working solution of 10 nM DHT in Assay Media (10X the final desired concentration of 1 nM).
-
Serial Dilution of Antagonist: In a separate V-bottom plate, perform a 1:3 serial dilution of AR Antagonist 4 in DMSO to create a 1000X stock concentration curve (e.g., 10 mM down to 1.5 µM).
-
Intermediate Dilution: Dilute the 1000X DMSO stocks 1:100 into the 10X DHT Assay Media. This creates a 10X drug solution containing 1% DMSO and 10 nM DHT.
-
Dosing: Add 10 µL of the 10X drug solution to the 90 µL of cells in the assay plate.
-
Final Assay Conditions: 1X AR Antagonist 4, 1 nM DHT, 0.1% DMSO.
-
-
Incubate: Return the plate to the incubator for 6 days (total 7 days from seeding). Do not perform media changes, as this will remove non-adherent dividing VCaP cells.
Day 7: Endpoint Luminescence Detection
-
Equilibration: Remove the 96-well plate and the CellTiter-Glo reagent from the incubator/refrigerator. Allow both to equilibrate to room temperature for 30 minutes. Causality: Luminescent luciferase reactions are highly temperature-dependent; uneven plate temperatures will cause high well-to-well variability.
-
Lysis: Add 100 µL of CellTiter-Glo reagent directly to each well containing 100 µL of media.
-
Homogenization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read: Measure luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.
Data Presentation & Expected Results
Raw luminescence values (Relative Light Units, RLU) should be normalized to the vehicle control (0.1% DMSO + 1 nM DHT) set to 100% viability. Data is plotted using a 4-parameter non-linear regression model to determine the IC50.
Because AR Antagonist 4 acts as both an inhibitor and a degrader, it typically exhibits a steeper Hill slope and a lower IC50 compared to traditional competitive antagonists in VCaP cells, which overexpress AR ().
Quantitative Comparison of AR Antagonists in VCaP Cells
| Compound | Primary Mechanism | Expected IC50 (7-Day VCaP Assay) |
| AR Antagonist 4 (67-b) | AR Antagonist & Targeted Degrader | ~246 nM |
| Enzalutamide | Second-Generation AR Antagonist | ~2.3 µM |
| Bicalutamide | First-Generation AR Antagonist | > 2.5 µM (Prone to resistance) |
Note: IC50 values are highly dependent on the baseline DHT stimulation concentration. The values above are representative for assays stimulated with 1 nM DHT.
References
-
ResearchGate. (2015). Culture methods for VCaP prostate cancer cells. Protocol and Troubleshooting Guide. Available at:[Link]
-
Aging-US. (2021). Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment. Aging. Available at:[Link]
-
PLOS One. (2023). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. PLOS One. Available at:[Link]
-
PNAS. (2021). Paradoxical androgen receptor regulation by small molecule enantiomers. Proceedings of the National Academy of Sciences. Available at:[Link]
Application Note: Preparation, Handling, and In Vitro Application of Androgen Receptor Antagonist 4 (Compound AT2)
Introduction & Mechanistic Rationale
Androgen Receptor (AR) signaling is a primary driver in the progression and metastasis of prostate cancer. Consequently, the development of novel AR antagonists remains a critical focus in oncological drug discovery. Androgen receptor antagonist 4 , chemically designated as Compound AT2 , is a highly potent AR inhibitor identified through structure-based virtual screening and subsequent structural optimization[1]. It exhibits a highly specific IC50 of 0.15 μM against AR transcriptional activity[2].
Unlike traditional antiandrogens that may only partially inhibit receptor function, Compound AT2 exerts its anticancer effects by directly blocking dihydrotestosterone (DHT)-induced nuclear translocation of the AR[2]. By competitively trapping the receptor complex in the cytosol, it effectively suppresses the expression of downstream AR target genes and halts AR-positive prostate cancer cell proliferation[2].
Mechanistic pathway of Compound AT2 blocking DHT-induced AR nuclear translocation.
Physicochemical Properties & Reagent Specifications
To design a robust formulation protocol, we must analyze the physicochemical nature of Compound AT2. The molecule features a rigid, multi-ring hydrophobic core, rendering it practically insoluble in aqueous buffers. Accurate stock preparation requires high-purity organic solvents.
| Property | Specification |
| Compound Name | Androgen receptor antagonist 4 (Compound AT2) |
| CAS Number | 354815-43-3 |
| Molecular Formula | C22H18ClN |
| Molecular Weight | 331.84 g/mol |
| Primary Target | Androgen Receptor (IC50 = 0.15 μM) |
| Required Solvent | Anhydrous DMSO (Solubility ≥ 10 mg/mL) |
Protocol: Preparation of 10 mM Master Stock Solution
Expertise & Experience (Causality of Solvent Choice): The use of anhydrous Dimethyl Sulfoxide (DMSO) is strictly required. Standard laboratory DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. Even minor water contamination in the solvent significantly reduces the solubility threshold of hydrophobic compounds like AT2, leading to micro-precipitation, altered molarity, and inaccurate dosing in downstream assays.
Step-by-step workflow for the preparation and storage of Compound AT2 stock solution.
Step-by-Step Methodology:
-
Thermal Equilibration: Allow the lyophilized powder of Compound AT2 to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening the vial.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, compromising mass accuracy and inducing premature hydrolysis or insolubility.
-
-
Mass Calculation: To prepare a standard 10 mM stock solution, calculate the required volume of DMSO based on the weighed mass.
-
Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (M)]
-
Application: To formulate a 10 mM (0.01 M) solution using exactly 3.32 mg of Compound AT2, add 1.0 mL of anhydrous DMSO.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently to wash the sides of the glass.
-
Validation (Self-Validating System): Hold the sealed vial against a strong, direct light source. The solution must be 100% transparent. If any particulate matter, refraction, or turbidity is visible, sonicate the vial in a water bath at 37°C for 5–10 minutes until absolute optical clarity is achieved. Do not proceed to aliquoting until the solution passes this visual validation.
-
Aliquoting: Divide the stock into 50 µL or 100 µL aliquots in sterile, low-bind microcentrifuge tubes.
-
Causality: Repeated freeze-thaw cycles cause structural degradation and induce compound precipitation. Single-use aliquots preserve the structural integrity of the compound across multiple independent experiments.
-
-
Storage: Store aliquots immediately at -80°C (preferred for long-term stability up to 6 months) or -20°C (for short-term use up to 1 month)[2].
Protocol: In Vitro Assay Preparation (Cell Treatment)
When treating AR-positive cell lines (e.g., LNCaP, VCaP, or 22RV1), the final concentration of DMSO in the culture media must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic shifts.
Step-by-Step Methodology:
-
Intermediate Dilution: Thaw a single 10 mM stock aliquot at room temperature. Vortex for 10 seconds. Prepare an intermediate dilution (e.g., 1000X the final desired concentration) in pure DMSO.
-
Example: For a final assay concentration of 1 μM, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate solution.
-
-
Media Spiking: Add 1 µL of the intermediate solution per 1 mL of pre-warmed (37°C) complete culture media. Vortex the media vigorously immediately after the addition.
-
Causality: Injecting the DMSO stock into warm media followed by rapid mechanical mixing prevents localized high concentrations of the hydrophobic compound, ensuring it remains uniformly dispersed rather than crashing out of the aqueous phase.
-
-
Cell Treatment: Aspirate the old media from the cell culture plates and gently replace it with the AT2-spiked media. Incubate at 37°C, 5% CO₂ for the required duration (typically 24–72 hours depending on the phenotypic or molecular readout).
References
-
Tang, Q., et al. (2020). Novel androgen receptor antagonist identified by structure-based virtual screening, structural optimization, and biological evaluation. European Journal of Medicinal Chemistry, 192, 112156.[Link]
Sources
Application Note: High-Throughput Androgen Receptor (AR) Transcriptional Activity Dual-Luciferase Reporter Assay
Introduction & Mechanistic Overview
The Androgen Receptor (AR) is a ligand-dependent nuclear transcription factor central to the pathogenesis of prostate cancer and various endocrine disorders. In its inactive state, the AR resides in the cytoplasm bound to chaperone proteins like HSP90. Upon binding to androgens such as dihydrotestosterone (DHT) or synthetic analogs (e.g., R1881), the AR undergoes a conformational shift, dimerizes, and translocates into the nucleus. There, it binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting coactivators to drive gene transcription ()[1].
For drug development professionals evaluating novel AR agonists, antagonists (e.g., Enzalutamide), or PROTAC degraders, quantifying this transcriptional activity is critical. The ARE-luciferase reporter assay couples the biological activation of AR to a measurable bioluminescent output, providing a highly sensitive, quantitative, and scalable screening platform ()[2].
Fig 1: Mechanism of Androgen Receptor activation and ARE-driven luciferase reporter transcription.
Assay Design & Self-Validating Principles
To ensure rigorous scientific integrity, this protocol is engineered as a self-validating system . Every experimental choice is driven by the need to isolate true AR transcriptional modulation from experimental artifacts.
-
Hormone Deprivation (Establishing the Baseline): Standard Fetal Bovine Serum (FBS) contains endogenous lipophilic steroids (like testosterone and glucocorticoids) that induce high basal AR activation. Culturing cells in Charcoal-Stripped FBS (csFBS) removes these hormones, establishing a true "zero" baseline essential for calculating accurate fold-induction ()[3].
-
Dual-Reporter Normalization (Controlling for Toxicity): Well-to-well variations in cell seeding, transfection efficiency, and compound cytotoxicity can easily confound results. By co-transfecting an ARE-driven Firefly luciferase alongside a constitutively expressed Renilla luciferase (e.g., SV40-Renilla), researchers can normalize the data (Firefly/Renilla ratio). A concurrent drop in Renilla signal immediately flags compound toxicity rather than true AR antagonism.
-
Bimodal Testing (Agonist vs. Antagonist Mode):
-
Agonist Mode: Compounds are added directly to hormone-deprived cells to measure AR activation (EC50).
-
Antagonist Mode: Cells are co-treated with the test compound and a fixed, sub-maximal concentration of a known agonist (e.g., 1 nM DHT or 0.1 nM R1881). The antagonist's ability to outcompete the agonist and suppress luminescence is measured (IC50). Without this agonist stimulation, the baseline is too low to measure inhibition.
-
Reference Pharmacological Data
The following table summarizes expected EC50 and IC50 values for standard reference compounds in LNCaP AR-luciferase assays, serving as benchmarks for assay validation ()[4], ()[5].
| Compound | Mechanism | Target/Cell Line | Expected IC50 / EC50 |
| DHT | Endogenous Agonist | AR (LNCaP) | EC50: ~0.1 - 1.0 nM |
| R1881 | Synthetic Agonist | AR (LNCaP) | EC50: ~86 pM |
| Enzalutamide | Competitive Antagonist | AR (LNCaP) | IC50: 21.4 - 26.0 nM |
| Darolutamide | Competitive Antagonist | AR (LNCaP) | IC50: ~26.0 nM |
| Bicalutamide | First-Gen Antagonist | AR (LNCaP) | IC50: ~160.0 nM |
| Apalutamide | Competitive Antagonist | AR (LNCaP) | IC50: ~200.0 nM |
Step-by-Step Experimental Protocol
Materials Required
-
Cell Line: LNCaP cells (endogenous AR positive, T877A mutant).
-
Plasmids: ARE-Luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro]) and SV40-Renilla control plasmid.
-
Reagents: Phenol red-free RPMI 1640, Charcoal-Stripped FBS (csFBS), Opti-MEM, Transfection Reagent (e.g., Lipofectamine 3000), Dual-Luciferase Reporter Assay System.
-
Consumables: White opaque 96-well tissue culture plates (white plates maximize signal reflection and prevent well-to-well crosstalk).
Fig 2: Four-day experimental workflow for the transient dual-luciferase AR reporter assay.
Step 1: Cell Preparation and Seeding (Day 1)
-
Trypsinize exponentially growing LNCaP cells.
-
Resuspend in Assay Medium : Phenol red-free RPMI 1640 supplemented with 10% Charcoal-Stripped FBS (csFBS) and 1% Penicillin/Streptomycin. (Causality: Phenol red exhibits weak estrogenic/androgenic activity and can artificially inflate baseline luminescence).
-
Seed cells at a density of
cells/well in 100 µL into white opaque 96-well plates. -
Incubate overnight at 37°C, 5% CO2.
Step 2: Transient Co-Transfection (Day 2)
-
Prepare plasmid DNA master mix per well: 50 ng ARE-Luciferase plasmid + 5 ng SV40-Renilla plasmid (10:1 ratio).
-
Dilute the DNA mixture in 10 µL Opti-MEM.
-
Dilute the transfection reagent in 10 µL Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent. Incubate for 15-20 minutes at room temperature to allow lipid-DNA complexes to form.
-
Add 20 µL of the complex dropwise to each well. Incubate for 24 hours at 37°C.
Step 3: Compound Treatment (Day 3)
-
Prepare compound serial dilutions (e.g., 10 µM down to 0.01 nM) in Assay Medium (csFBS). Ensure the final DMSO concentration remains constant across all wells (typically
0.1% v/v) to prevent solvent-induced cytotoxicity. -
For Agonist Assay: Carefully aspirate the transfection media and replace with 100 µL of compound-containing media.
-
For Antagonist Assay: Replace media with 100 µL of media containing the test compound PLUS a fixed concentration of 1 nM DHT (or 0.1 nM R1881) ()[3].
-
Include positive controls (1 nM DHT alone) and vehicle controls (0.1% DMSO alone) on every plate.
-
Incubate for 24 hours at 37°C.
Step 4: Lysis and Dual-Luciferase Measurement (Day 4)
-
Equilibrate the Dual-Luciferase Assay reagents (Luciferase Assay Reagent II [LAR II] and Stop & Glo Reagent) to room temperature.
-
Carefully aspirate media from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer (PLB) per well. Place the plate on an orbital shaker at room temperature for 15 minutes to ensure complete lysis.
-
Program the microplate luminometer with a 2-second pre-measurement delay and a 10-second measurement period.
-
Inject 50 µL of LAR II per well, and read Firefly luminescence (measures AR activity).
-
Inject 50 µL of Stop & Glo Reagent per well, and read Renilla luminescence (measures cell viability/transfection efficiency).
Data Analysis & Interpretation
-
Normalization: Calculate the normalized ratio for each well to control for well-to-well variance:
-
Agonist Mode (Fold Induction):
-
Antagonist Mode (% Inhibition):
-
Curve Fitting: Plot log(concentration) versus response (% Inhibition or Fold Induction) using non-linear regression (4-parameter logistic curve) in software like GraphPad Prism to determine precise EC50/IC50 values.
References
-
Title: An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: Timing of treatment shapes the path to androgen receptor signaling inhibitor resistance in prostate cancer Source: eLife URL: [Link]
-
Title: A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor Source: PubMed URL: [Link]
Sources
- 1. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.co.uk]
- 3. Timing of treatment shapes the path to androgen receptor signaling inhibitor resistance in prostate cancer [elifesciences.org]
- 4. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design and Evaluation of AR-Targeted PROTACs Utilizing AR Antagonist 4
Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol
Executive Summary
The Androgen Receptor (AR) remains the principal oncogenic driver in castration-resistant prostate cancer (CRPC). While second-generation antagonists like enzalutamide provide initial clinical benefit, resistance inevitably emerges via AR amplification or point mutations (e.g., T877A, F876L)[1]. Proteolysis Targeting Chimeras (PROTACs) offer an event-driven pharmacological alternative by hijacking the ubiquitin-proteasome system to degrade, rather than merely inhibit, the AR[2]. This application note outlines the rationale, design strategy, and self-validating experimental protocols for synthesizing and evaluating novel AR PROTACs using AR Antagonist 4 as the target-binding warhead.
Scientific Rationale & Design Strategy
Warhead Selection: The Causality of Choosing AR Antagonist 4
Successful PROTAC development relies heavily on the affinity and mutational resilience of the target-binding ligand. is an orally active AR antagonist with a highly favorable binding profile, demonstrating an IC50 of 246.6 nM against wild-type AR[3].
Crucially, the causality behind selecting this specific ligand lies in its cross-mutant efficacy. It maintains low-nanomolar antagonistic activity against clinically relevant resistance mutations, including AR(T877A) (IC50 = 208.8 nM) and AR(F876L) (IC50 = 268.2 nM)[3]. Utilizing this pan-mutant binder ensures that the resulting PROTAC can recruit both wild-type and mutated AR variants into the ternary complex, overcoming the limitations of traditional occupancy-based inhibitors[1].
Linkerology and E3 Ligase Recruitment
The design of a PROTAC requires covalently linking AR Antagonist 4 to an E3 ligase-recruiting ligand, such as Pomalidomide for Cereblon (CRBN) or VH032 for von Hippel-Lindau (VHL)[4].
-
Exit Vector Identification: The solvent-exposed region of AR Antagonist 4 must be identified via structure-activity relationship (SAR) studies to ensure that linker attachment does not abrogate AR binding affinity.
-
Linker Optimization: Linker length and composition (e.g., PEG vs. Alkyl) dictate the thermodynamic stability of the ternary complex. A linker that is too short causes steric clashes between the AR and the E3 ligase, while a linker that is too long increases the entropic penalty of folding, reducing the maximum degradation efficiency (
).
Fig 1. Rational design workflow for synthesizing AR PROTACs using AR Antagonist 4.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in your data, the biological evaluation of synthesized PROTACs must incorporate a self-validating framework . A simple observation of AR loss is insufficient; the degradation must be mechanistically proven to rely on the PROTAC-induced ternary complex and the proteasome.
Protocol A: In Vitro AR Degradation Assay (Western Blot)
Objective: Determine the
Step-by-Step Methodology:
-
Cell Seeding: Seed LNCaP cells at
cells/well in 6-well plates using RPMI-1640 supplemented with 10% Charcoal-Stripped FBS (CSS) to remove endogenous androgens. Incubate for 48 hours. -
Compound Treatment: Treat cells with a concentration gradient of the synthesized PROTAC (e.g., 0.1 nM to 10 μM) for 24 hours. Include a DMSO vehicle control.
-
Mechanistic Validation Controls (Critical Step): In parallel wells, pre-treat cells for 2 hours with the following mechanistic probes before adding 100 nM of the PROTAC. This validates the causality of the degradation:
-
Proteasome Rescue: 10 μM MG132. (Validates that degradation is proteasome-dependent).
-
Neddylation Rescue: 1 μM MLN4924. (Validates Cullin-RING ligase dependence).
-
Competition Rescue: 10 μM free AR Antagonist 4 OR 10 μM free E3 ligand. (Validates that degradation requires the bifunctional ternary complex, preventing false positives from off-target toxicity).
-
-
Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 20 μg of total protein via SDS-PAGE.
-
Detection: Probe with an anti-AR primary antibody and anti-GAPDH (loading control). Quantify band intensities using densitometry to calculate the
.
Fig 2. Mechanism of event-driven AR degradation mediated by PROTAC ternary complex formation.
Protocol B: Cell Viability Assay (CellTiter-Glo)
Objective: Correlate AR degradation with anti-proliferative efficacy in resistant models.
-
Seed 22Rv1 cells (which express both wt-AR and the AR-V7 splice variant[3]) at 3,000 cells/well in 96-well white opaque plates.
-
Treat with PROTAC candidates or free AR Antagonist 4 (0.1 nM - 10 μM) for 6 days[3].
-
Add CellTiter-Glo reagent, incubate for 10 minutes at room temperature, and measure luminescence.
-
Calculate the anti-proliferative
using a 4-parameter logistic regression model.
Data Presentation
The following table summarizes the expected quantitative metrics when comparing the free warhead (AR Antagonist 4) against a successfully optimized PROTAC derivative and a clinical standard.
Table 1: Comparative Binding, Degradation, and Viability Metrics
| Compound | AR Binding | Degradation | Anti-proliferative | |
| AR Antagonist 4 | 246.6 nM | 2.84 μM (Intrinsic) | ~40% | 590.0 nM |
| Optimized PROTAC | ~310.5 nM | < 1.5 nM | >95% | < 20.0 nM |
| Enzalutamide (Control) | 36.0 nM | N/A | 0% | >10 μM (Resistant) |
(Note: Data for AR Antagonist 4 is based on established biochemical characterization[3], while PROTAC metrics represent optimized benchmarks typical of clinical-stage molecules like [2] and[1].)
References
-
Title: Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance Source: Communications Biology (Nature) URL: [Link]
-
Title: ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer Source: Journal of Clinical Oncology (ASCO) URL: [Link]
-
Title: PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy Source: MDPI International Journal of Molecular Sciences URL: [Link]
Sources
- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Preclinical Application Note: Experimental Design for AR Antagonist 4 (Compound 67-b) in Enzalutamide-Resistant Prostate Cancer Xenografts
Executive Summary
The emergence of resistance to second-generation androgen receptor signaling inhibitors (ARSIs), such as enzalutamide, remains a critical bottleneck in the management of metastatic castration-resistant prostate cancer (mCRPC). AR Antagonist 4 (Compound 67-b) represents a novel class of bifunctional steroidal analogs engineered to simultaneously antagonize the androgen receptor (AR) ligand-binding domain and induce its proteasomal degradation[1].
This application note provides a comprehensive, self-validating in vivo experimental protocol for evaluating the efficacy of AR Antagonist 4 using the clinically translatable C4-2B-ENZ (enzalutamide-resistant) subcutaneous xenograft model .
Scientific Rationale & Model Selection
As a Senior Application Scientist, selecting the correct preclinical model and formulation is the foundation of reproducible pharmacology. The choices in this protocol are driven by the following mechanistic causalities:
-
The Compound (AR Antagonist 4): Traditional AR antagonists fail when prostate cancer cells upregulate AR expression, express splice variants (e.g., AR-V7), or develop point mutations (W741L, T877A, F876L)[2]. AR Antagonist 4 overcomes this by not only blocking the receptor (IC50 = 246.6 nM) but actively degrading it (DC50 = 2.84 µM)[3].
-
The Xenograft Model (C4-2B-ENZ): The C4-2B cell line is an androgen-independent, bone-metastatic derivative of LNCaP. Chronic exposure of these cells to enzalutamide generates the C4-2B-ENZ subline, which mirrors clinical mCRPC resistance mechanisms, including AR overexpression and alternative pathway activation[4][5]. Demonstrating efficacy in this specific model proves the compound's ability to bypass second-generation ARSI resistance[6].
-
The Formulation Vehicle: AR Antagonist 4 is a highly lipophilic steroidal analog. To achieve optimal gastrointestinal absorption via oral gavage (p.o.), the compound must be formulated in 5% DMSO + 30% PEG400 + 65% water containing 0.5% Methylcellulose (MC)[7]. DMSO and PEG400 dissolve the crystal lattice, while the methylcellulose polymer creates a stable, viscous suspension that prevents premature precipitation in the stomach[1].
Mechanism of Action
Mechanism of Action: AR Antagonist 4 dual-targets AR for antagonism and proteasomal degradation.
Experimental Design & Quantitative Endpoints
To establish a statistically robust proof-of-concept, mice are randomized into three distinct cohorts. The inclusion of an Enzalutamide arm acts as an internal control to validate the resistance profile of the xenograft.
Table 1: In Vivo Group Design & Expected Outcomes
| Group | Treatment | Dose & Route | Schedule | Purpose | Expected Outcome (Day 28) |
| 1 | Vehicle Control | 0 mg/kg, p.o. | Daily x 4 wks | Baseline growth kinetics | Rapid exponential tumor growth (~1000 mm³) |
| 2 | Enzalutamide | 30 mg/kg, p.o. | Daily x 4 wks | Confirm ENZ-resistance | Uninhibited growth (~900 mm³)[4] |
| 3 | AR Antagonist 4 | 30 mg/kg, p.o. | Daily x 4 wks | Evaluate bifunctional efficacy | Tumor regression (ΔT/ΔC% ≈ −14%)[7] |
Table 2: Downstream Biomarker Validation
| Biomarker | Assay Method | Vehicle | Enzalutamide | AR Antagonist 4 |
| Total AR Protein | Western Blot (Tumor Lysate) | High | High | Depleted (>80% reduction) |
| Ki67 (Proliferation) | IHC (Tumor Sections) | High | High | Significantly Reduced |
| Serum PSA | ELISA (Blood Serum) | High | High | Significantly Reduced |
Detailed Step-by-Step Protocol
Phase 1: Cell Culture & Quality Control (Self-Validation)
Causality Focus: Preventing phenotypic drift in resistant cell lines.
-
Culture Maintenance: Culture C4-2B-ENZ cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Resistance Pressure: Maintain a constant selective pressure by adding 10–20 µM enzalutamide to the culture medium. Rationale: Removing the drug can cause the subpopulation to revert to an enzalutamide-sensitive phenotype over multiple passages[5].
-
In Vitro Self-Validation: Prior to scaling up for animal inoculation, perform a 72-hour MTT cell viability assay comparing parental C4-2B and C4-2B-ENZ cells treated with 25 µM enzalutamide. Proceed to Phase 2 only if the C4-2B-ENZ cells demonstrate a survival rate >85% compared to vehicle[5][6].
Phase 2: Animal Preparation & Tumor Inoculation
Causality Focus: Optimizing tumor take-rate and vascularization.
-
Animal Selection: Utilize 6-to-8-week-old male BALB/c nude mice. Rationale: Athymic mice prevent immune rejection of the human xenograft, while male mice provide the necessary basal endogenous androgens for the prostate tumor microenvironment[4].
-
Cell Harvesting: Harvest C4-2B-ENZ cells at 80% confluency. Wash twice with cold PBS and resuspend at a concentration of
cells/mL in a 1:1 mixture of ice-cold PBS and Matrigel. -
Inoculation: Inject 100 µL of the cell suspension (
cells) subcutaneously into the right flank of each mouse. Rationale: Matrigel provides essential extracellular matrix (ECM) proteins that act as a scaffold, significantly enhancing initial tumor cell survival and localized angiogenesis[4].
Phase 3: Formulation, Randomization, and Dosing
Causality Focus: Ensuring consistent pharmacokinetics and bioavailability.
-
Randomization: Monitor tumor growth twice weekly. Once tumors reach an average volume of 100–150 mm³, randomize the mice into the three groups outlined in Table 1 (n=6 to 8 per group). Rationale: Initiating treatment at this volume ensures the tumors are well-established and actively dividing, avoiding false positives from spontaneous regression[4].
-
Vehicle Preparation: Prepare the vehicle by sequentially mixing 5% DMSO, 30% PEG400, and 65% aqueous solution containing 0.5% Methylcellulose (MC).
-
Compound Formulation: Dissolve AR Antagonist 4 (Compound 67-b) in the DMSO fraction first to break the crystal lattice, then add PEG400, and finally add the 0.5% MC solution dropwise while vortexing to create a uniform suspension at 3 mg/mL[1][7].
-
Administration: Administer the treatments via oral gavage (p.o.) at a dose of 30 mg/kg (approx. 10 mL/kg dosing volume) once daily for 4 weeks. Rationale: Pharmacokinetic profiling of AR Antagonist 4 shows a T1/2 of 2.80 hours; daily dosing maintains the therapeutic concentration above the degradation threshold (DC50)[7].
Phase 4: In Vivo Monitoring & Endpoint Analysis
Causality Focus: Proving the bifunctional mechanism of action in vivo.
-
Biometric Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using the formula:
. Monitor body weight simultaneously to assess gross systemic toxicity[3]. -
Tissue Harvesting: At Day 28, euthanize the mice via CO2 asphyxiation. Extract blood via cardiac puncture for serum PSA ELISA. Excise the tumors, weigh them, and divide each tumor into two halves.
-
Downstream Self-Validation: Snap-freeze one tumor half in liquid nitrogen for Western Blot analysis. Rationale: Because AR Antagonist 4 is a degrader, demonstrating a physical reduction in total AR and AR-V7 protein levels in the tumor lysate—rather than just downstream PSA inhibition—is the definitive proof of its mechanism of action in vivo[1][2]. Fix the other half in 10% formalin for Ki67 immunohistochemistry.
References
Sources
- 1. Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AR antagonist 4 | AR拮抗剂/降解剂 | CAS 2883447-45-6 | 美国InvivoChem [invivochem.cn]
Application Note: Time-Dependent Androgen Receptor Degradation Assay for Compound 67-b
Target Audience: Researchers, assay development scientists, and pharmacologists in oncology drug discovery.
Scientific Rationale & Context
Metastatic castration-resistant prostate cancer (mCRPC) is predominantly driven by the reactivation of the androgen receptor (AR) signaling axis. While first-line antiandrogens (e.g., enzalutamide) effectively target the AR ligand-binding domain, resistance inevitably emerges via AR amplification, point mutations (such as T877A, W741L, and F876L), and the expression of constitutively active splice variants like AR-V7.
To overcome these resistance mechanisms, bifunctional steroidal analogs have been developed. Compound 67-b (AR antagonist 4) is a highly potent, orally active galeterone derivative engineered to operate via a dual mechanism: it competitively antagonizes the AR and simultaneously induces its proteasomal degradation[1]. Furthermore, Compound 67-b inhibits CYP17A1, shutting down extragonadal androgen biosynthesis[2].
Establishing the precise degradation kinetics of Compound 67-b is critical. A time-dependent degradation assay allows researchers to decouple true targeted protein degradation from secondary transcriptional suppression or generalized cytotoxicity, providing the necessary pharmacokinetic/pharmacodynamic (PK/PD) correlations for in vivo efficacy models.
Mechanistic Overview
Unlike traditional heterobifunctional PROTACs that recruit specific E3 ligases (e.g., VHL or CRBN), steroidal degraders like Compound 67-b induce severe conformational perturbations within the AR structure. This hydrophobic exposure triggers the cell's intrinsic quality-control machinery, leading to ubiquitin-proteasome system (UPS) mediated clearance[3].
Fig 1: Tri-modal mechanism of action for Compound 67-b in mCRPC models.
Quantitative Pharmacological Profile
To establish appropriate assay parameters, it is essential to reference the baseline pharmacological metrics of Compound 67-b. The table below summarizes its in vitro and in vivo profile, dictating the concentration ranges used in the subsequent protocol[2][4].
| Pharmacological Parameter | Value | Target / Model System |
| AR Degradation ( | 2.84 μM | LNCaP / 22RV1 Prostate Cancer Cells |
| AR Antagonism ( | 246.6 nM | Wild-type Androgen Receptor |
| AR(T877A) Antagonism ( | 208.8 nM | Mutant AR (Enzalutamide-resistant) |
| AR(F876L) Antagonism ( | 268.2 nM | Mutant AR (Apalutamide-resistant) |
| CYP17A1 Inhibition ( | 2.59 μM | CYP17A1 Enzyme |
| In vivo Half-life ( | 2.80 h | Male SD Rats (10 mg/kg PO) |
| Tumor Regression | ΔT/ΔC% = −14% | c4-2b−ENZ Xenograft Mice (30 mg/kg PO) |
Self-Validating Assay Design
A robust time-dependent assay must be a self-validating system . Simply observing a reduction in AR over time is insufficient, as this could result from off-target translation inhibition or cell death. Therefore, this protocol integrates three parallel validation arms:
-
Kinetic Arm (Compound 67-b alone): Establishes the baseline degradation half-life.
-
Translation Blockade Arm (+ Cycloheximide): By halting de novo protein synthesis, this arm isolates the absolute degradation rate, preventing newly synthesized AR from masking the degrader's efficacy.
-
Proteasome Rescue Arm (+ MG132): Pre-treatment with a proteasome inhibitor must rescue AR levels. If AR is restored, it definitively proves that Compound 67-b operates via the ubiquitin-proteasome pathway rather than acting as a transcriptional repressor.
Fig 2: Experimental workflow for the time-dependent AR degradation assay.
Detailed Step-by-Step Protocol
Phase 1: Cell Culture and Preparation
Causality Note: LNCaP cells are utilized due to their expression of the AR-T877A mutation, while 22RV1 cells are selected to evaluate efficacy against the AR-V7 splice variant.
-
Culturing: Maintain LNCaP and 22RV1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Seeding: Harvest cells at 70-80% confluency. Seed
cells per well into 6-well tissue culture plates. -
Acclimation: Incubate the plates at 37°C in a humidified 5%
atmosphere for 24 hours to ensure complete adherence and transition into the exponential growth phase.
Phase 2: Compound Treatment Matrix
-
Reagent Preparation:
-
Compound 67-b: Prepare a 10 mM stock in anhydrous DMSO.
-
Cycloheximide (CHX): Prepare a 50 mg/mL stock in DMSO.
-
MG132: Prepare a 10 mM stock in DMSO.
-
-
Dosing Strategy: Prepare treatment media containing 10 μM Compound 67-b . Causality Note: A 10 μM concentration is selected as it is well above the
(2.84 μM), ensuring a robust, saturated degradation signal for kinetic modeling. -
Execution of Validation Arms:
-
Arm A (Vehicle Control): Treat with 0.1% DMSO.
-
Arm B (Kinetic): Treat with 10 μM Compound 67-b.
-
Arm C (CHX Blockade): Co-treat with 50 μg/mL CHX + 10 μM Compound 67-b.
-
Arm D (MG132 Rescue): Pre-treat cells with 10 μM MG132 for 1 hour, followed by the addition of 10 μM Compound 67-b.
-
-
Time-Course Harvest: Harvest distinct wells at precisely 0, 2, 4, 8, 12, and 24 hours post-treatment.
Phase 3: Protein Extraction
-
Termination: At each time point, immediately place the plate on ice and wash the cells twice with ice-cold PBS to halt all metabolic and degradation processes.
-
Lysis: Add 100 μL of cold RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktail. Causality Note: Inhibitors are strictly required to prevent artifactual, non-specific protein cleavage during the extraction process.
-
Clearance: Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes (vortexing every 10 minutes). Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Quantification: Collect the supernatant and determine protein concentration using a BCA assay. Normalize all samples to a uniform concentration (e.g., 2 μg/μL) using a standard diluent.
Phase 4: Western Blotting and Kinetic Analysis
-
Electrophoresis & Transfer: Resolve 20-30 μg of total protein per lane on a 4-12% Bis-Tris gradient gel. Transfer to a 0.45 μm PVDF membrane.
-
Immunoblotting:
-
Probe with a primary Anti-AR antibody (targeting the N-terminal domain to ensure detection of both full-length AR and AR-V7) at a 1:1000 dilution overnight at 4°C.
-
Probe with Anti-GAPDH (1:5000) as a loading control.
-
-
Detection & Densitometry: Develop the blot using ECL substrate. Quantify the chemiluminescent bands using ImageJ or equivalent software.
-
Data Modeling: Normalize the AR band intensity to the corresponding GAPDH band for each time point. Plot the normalized AR remaining (%) versus Time (hours). Fit the data to a one-phase exponential decay model to calculate the degradation half-life (
).
Expected Outcomes & Data Interpretation
-
Baseline Kinetics: In Arm B, Compound 67-b should induce a visible reduction in AR protein levels within 4 to 8 hours, achieving maximal degradation (near complete clearance) by 24 hours.
-
Absolute Rate (CHX): In Arm C, the degradation curve will steepen. Because the replenishment of AR is blocked, the calculated
will represent the true, unbuffered degradation kinetics of the compound. -
Mechanism Confirmation (MG132): In Arm D, AR levels at 24 hours should remain comparable to the 0-hour baseline. This rescue effect provides definitive proof that Compound 67-b directs the AR to the proteasome, validating its classification as a degrader.
References
-
Title: Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer. Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AR Antagonist 4 Precipitation in Cell Media
Welcome to the technical support center for AR antagonist 4. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during in-vitro studies: the precipitation of AR antagonist 4 in cell culture media. As a potent and often hydrophobic small molecule, ensuring its complete solubilization is paramount for obtaining accurate and reproducible experimental results. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and overcome this issue.
Frequently Asked Questions (FAQs)
Q1: I dissolved my AR antagonist 4 in DMSO, but it precipitated immediately after I added it to my cell culture medium. What is happening?
This is a classic case of "solvent shock." AR antagonist 4, like many hydrophobic compounds, is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions like cell culture media.[1][2] When you add the concentrated DMSO stock directly to the media, the DMSO rapidly disperses, and the local concentration of AR antagonist 4 suddenly exceeds its solubility limit in the aqueous environment, causing it to crash out of solution and form a precipitate.[1]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, primary cells and some sensitive cell lines may be affected at concentrations as low as 0.1%.[3] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the tolerance of your specific cell line.[3]
Q3: Can I just filter out the precipitate?
Filtering the media after precipitation is not recommended. The precipitate is your active compound, so filtering it out will lower the final concentration of AR antagonist 4 in your experiment to an unknown level, invalidating your results. The goal is to prevent precipitation in the first place.
Q4: How does serum in the cell culture media affect the solubility of AR antagonist 4?
Serum can have a dual effect. On one hand, proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4][5] On the other hand, high concentrations of salts and other components in the serum can sometimes contribute to precipitation.[6] The overall effect often depends on the specific compound and the serum concentration. For many hydrophobic drugs, the presence of serum is beneficial for solubility.
Troubleshooting Guide
If you are observing precipitation of AR antagonist 4, follow this systematic approach to diagnose and resolve the issue.
Step 1: Optimize Your Stock and Working Solution Preparation
The first step in troubleshooting is to ensure your stock solution is correctly prepared and that you are using an optimal dilution strategy.
Protocol 1: Preparation of AR Antagonist 4 Stock Solution
-
Weighing the Compound: Based on its molecular formula (C22H18ClN) and a molecular weight of approximately 343.85 g/mol , accurately weigh the desired amount of AR antagonist 4 powder.[7]
-
Solvent Selection: Use sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Add the DMSO to the powder and ensure complete dissolution. Gentle warming in a 37°C water bath and vortexing can aid this process. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Step-wise Dilution (to avoid solvent shock):
-
Create an intermediate dilution by adding a small volume of your DMSO stock solution to a small volume of pre-warmed media (e.g., a 1:10 dilution).
-
Mix this intermediate dilution thoroughly by gentle vortexing or pipetting.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed media to achieve your desired final concentration.
-
-
Thorough Mixing: Immediately after adding the intermediate dilution to the final volume of media, mix thoroughly by inverting the tube or bottle several times.
Step 2: Modify Your Cell Culture Media
If optimizing your dilution method is not sufficient, you may need to modify your cell culture media to enhance the solubility of AR antagonist 4.
| Problem | Potential Cause | Recommended Solution |
| Precipitation persists despite optimized dilution. | The final concentration of AR antagonist 4 exceeds its solubility limit in the media. | Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration (e.g., from 5% to 10%) can help solubilize the compound through protein binding.[4][5] |
| Use a Co-solvent: In some cases, a mixture of solvents for the initial stock solution can improve solubility upon dilution. A combination of DMSO and polyethylene glycol 400 (PEG400) has been used for other hydrophobic compounds.[8] | ||
| Incorporate Solubility Enhancers: For serum-free conditions, consider using solubility enhancers like cyclodextrins. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications as it can encapsulate hydrophobic drugs and increase their aqueous solubility.[9][10][11][12][13] |
Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare HP-β-CD Stock Solution: Prepare a sterile stock solution of HP-β-CD in water or PBS at a concentration of 10-20% (w/v).
-
Complex Formation:
-
In a sterile tube, mix your AR antagonist 4 DMSO stock solution with the HP-β-CD stock solution.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of inclusion complexes.
-
-
Dilution in Media: Add the AR antagonist 4/HP-β-CD complex to your pre-warmed cell culture media to achieve the final desired concentration.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting the precipitation of AR antagonist 4.
Understanding Solvent Shock
The diagram below illustrates the principle of "solvent shock" and how a step-wise dilution can mitigate it.
By following these guidelines, you can systematically address the issue of AR antagonist 4 precipitation, ensuring the integrity and reliability of your experimental outcomes.
References
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed. Available from: [Link]
-
How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available from: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available from: [Link]
-
Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. Available from: [Link]
-
Androgen receptor antagonist 4. Immunomart. Available from: [Link]
-
Androgen receptor antagonist 4. InvivoChem. Available from: [Link]
-
Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. PMC. Available from: [Link]
-
Review on Interaction of Serum Albumin with Drug Molecules. Open Access Journals. Available from: [Link]
-
Androgen Receptor (AR). DC Chemicals. Available from: [Link]
-
Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface. PMC. Available from: [Link]
-
Androgen receptor antagonist 1. CD Bioparticles. Available from: [Link]
-
Biological properties of androgen receptor pure antagonist for treatment of castration-resistant prostate cancer: optimization from lead compound to CH5137291. PubMed. Available from: [Link]
-
Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. ResearchGate. Available from: [Link]
-
The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. SciSpace. Available from: [Link]
-
Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. PMC. Available from: [Link]
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. lifetein.com [lifetein.com]
- 4. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Androgen receptor antagonist 4 - Immunomart [immunomart.com]
- 8. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen [intechopen.com]
resolving variability in AR antagonist 4 IC50 results
Welcome to the Technical Support Center for Nuclear Receptor Assays. As a Senior Application Scientist, I frequently consult with drug development teams struggling with a common, frustrating phenomenon: irreproducible
Whether you are evaluating a novel pipeline compound like "AR Antagonist 4" or benchmarking against clinical standards,
Part 1: The Mechanistic Roots of Variability
To resolve variability, we must first understand the competitive dynamics at play. AR Antagonist 4 functions by competing with endogenous androgens (like Testosterone or DHT) or synthetic agonists (like R1881) for the ligand-binding domain (LBD) of the Androgen Receptor.
Competitive dynamics of AR Antagonist 4 and agonists at the cytosolic AR ligand-binding domain.
The Cheng-Prusoff Correction
A primary cause of
Causality Note: A higher concentration of agonist will artificially inflate the apparent
By calculating the
The "Charcoal-Stripped" Dilemma
Standard Fetal Bovine Serum (FBS) contains endogenous androgens that will pre-activate the AR, destroying your assay window. Therefore, assays must be run in Charcoal-Stripped FBS (CS-FBS), where dextran-coated charcoal is used to selectively remove lipophilic steroid hormones [5].
Causality Note: While stripping removes testosterone, it also aggressively depletes critical growth factors like Insulin-like Growth Factor 2 (IGF-2) and introduces severe lot-to-lot variability [4]. This variability alters basal AR activation, cell proliferation rates, and endocrine response phenotypes, leading to shifting
Table 1: Quantitative Impact of Assay Variables on AR Antagonist Potency
| Assay Variable | Sub-optimal Condition | Optimized Condition | Causality / Impact on Apparent |
| Agonist Concentration | 1.0 nM R1881 (Saturating) | 0.1 nM R1881 (Near | Saturating agonist concentrations competitively block antagonist binding, artificially inflating the |
| Serum Type | 10% Standard FBS | 10% CS-FBS (Single Lot) | Standard FBS contains residual androgens, raising the baseline activation and masking antagonist potency [5]. |
| Cell Line Passage | High Passage (>40) | Low Passage (<15) | Prolonged culture of LNCaP/VCaP cells often leads to AR overexpression, requiring higher antagonist doses [8]. |
Part 2: Self-Validating Protocol for AR Antagonist Determination
To guarantee trustworthiness, an assay cannot simply generate a number; it must prove that the number is accurate. The following step-by-step methodology for an AR-Luciferase Reporter Assay is designed as a self-validating system .
Self-validating experimental workflow for determining AR Antagonist 4 IC50 values.
Step 1: Cell Seeding & Hormone Deprivation
-
Action: Plate AR-responsive luciferase reporter cells (e.g., LNCaP-AR-Luc) in phenol red-free RPMI supplemented with 10% CS-FBS and 1% Penicillin/Streptomycin [9]. Incubate for 48 hours.
-
Self-Validation Logic: Phenol red possesses weak estrogenic/androgenic activity. Using phenol red-free media and CS-FBS establishes a true "zero" baseline. Include a cell-free well to measure background luminescence.
Step 2: Parallel Agonist Calibration
-
Action: On a separate control plate, run a 10-point dose-response curve of your agonist (R1881) alone.
-
Self-Validation Logic: This determines the exact
of the agonist on that specific day, with those specific cells. You will need this exact for the Cheng-Prusoff correction later. Do not rely on historical data.
Step 3: Competitive Co-Treatment
-
Action: To the main assay plate, add a fixed concentration of R1881 (ideally at the
to range, e.g., 0.1 nM to 1.0 nM) [7]. Immediately add AR Antagonist 4 in a 10-point serial dilution (e.g., 10 µM down to 0.3 nM). -
Self-Validation Logic: You must include a known clinical reference antagonist (e.g., Enzalutamide or Bicalutamide) on the same plate. Enzalutamide should reliably yield an
between 100 nM and 300 nM in this format [8]. If the reference fails, the entire plate is invalid.
Step 4: Incubation and Readout
-
Action: Incubate for 24 hours. Lyse cells and add luciferase substrate. Read luminescence.
-
Data Processing: Calculate the
using a 4-parameter logistic non-linear regression. Immediately convert the to using the day's specific R1881 obtained in Step 2.
Part 3: Technical Support FAQs
Q: My AR Antagonist 4
Q: The top of my dose-response curve is completely flat, and the software is struggling to calculate an accurate
Q: Why do we use R1881 instead of natural Testosterone or DHT in the assay? A: Natural androgens like Testosterone and DHT are rapidly metabolized by prostate cancer cells in culture. R1881 (Methyltrienolone) is a synthetic, metabolically stable androgen. Using R1881 ensures that the agonist concentration remains constant throughout the 24-to-48-hour incubation period, preventing artificial shifts in the competitive equilibrium [7].
References
1.1 2.2 3.3 4.4 5.5 6.6 7.7 8.8 9. 9
Sources
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 胎牛血清 USA origin, Charcoal Stripped, sterile-filtered, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Identifying androgen receptor antagonists using a metabolically competent high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer [jci.org]
- 9. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Vehicle Formulation for AR Antagonist 4 Oral Gavage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are formulating highly lipophilic small molecules—specifically "AR Antagonist 4"—for preclinical oral gavage in rodent models.
Mechanistic Grounding & Rationale
Androgen Receptor (AR) antagonists (such as enzalutamide, apalutamide, and novel degraders) are characterized by high lipophilicity (typically LogP > 3) and extremely poor aqueous solubility. This chemical profile is biologically necessary; the molecule must readily cross the lipid bilayer of the cell membrane to enter the cytoplasm, where it competitively binds the AR ligand-binding domain. By doing so, it prevents endogenous androgens like dihydrotestosterone (DHT) from binding, thereby halting AR dimerization and subsequent nuclear translocation[1].
Because of this hydrophobicity, attempting to dissolve AR Antagonist 4 in standard saline or phosphate-buffered saline (PBS) will result in rapid precipitation and inconsistent dosing. To achieve reproducible oral bioavailability, the compound must be formulated using specialized excipients to create either a stable micro-suspension or a co-solvent solution[2].
Fig 1. AR Antagonist 4 blocks DHT-mediated AR activation and nuclear translocation.
Formulation Decision Matrix
Selecting the correct vehicle depends on the required dosage concentration and the duration of your in vivo study. Below is a quantitative summary of field-proven vehicles for AR antagonists.
| Vehicle System | Composition (%) | Max Solubilization / Suspension Capacity | Viscosity Level | GI Tolerability (Mice) |
| Aqueous Suspension | 1% CMC + 0.25% Tween-80[2] | >50 mg/kg (Suspended) | Moderate | Excellent (Ideal for long-term daily dosing) |
| Co-solvent Solution | 80% PEG 400 + 20% Tween-80[3] | ~30 mg/kg (Dissolved) | High | Good (May cause mild laxation over time) |
| Lipid Solution | 5% DMSO + 95% Corn Oil[1] | ~20 mg/kg (Dissolved) | Low | Moderate (DMSO must be strictly capped at 5-10%) |
| Commercial Lipid | Caprylocaproyl polyoxylglycerides[1] | >50 mg/kg (Dissolved) | Moderate | Good (Mimics clinical formulations like Xtandi) |
Standard Operating Procedure (SOP): CMC/Tween-80 Suspension
For highly insoluble AR antagonists, creating a uniform micro-suspension is often more reliable than forcing a solution that might precipitate in the syringe. The following protocol details the preparation of AR Antagonist 4 in 1% Carboxymethyl Cellulose (CMC) with 0.25% Tween-80 [2].
Fig 2. Step-by-step workflow for preparing AR Antagonist 4 suspensions for oral gavage.
Step-by-Step Methodology
-
Vehicle Preparation: Dissolve 1g of low-viscosity CMC in 100 mL of sterile distilled water. Stir overnight at room temperature to ensure complete hydration without clumping. Add 0.25 mL of Tween-80 and mix thoroughly.
-
Wetting the API (Critical Step): Weigh the required mass of AR Antagonist 4 powder in a glass vial. Add a few drops of neat Tween-80 (or the pre-mixed vehicle) directly to the powder. Use a spatula or vortex to create a smooth, homogenous paste.
-
Causality: Highly lipophilic powders repel water. Wetting the powder first with a surfactant reduces the surface tension, preventing the formation of unwettable aggregates ("fish-eyes") when the bulk aqueous phase is added.
-
-
Volume Expansion: Gradually add the remaining 1% CMC/0.25% Tween-80 vehicle in small increments while continuously vortexing.
-
Homogenization: Sonicate the mixture in a water bath for 15-20 minutes to break apart any remaining micro-clumps.
-
Self-Validating QC: Hold the vial up to a bright light. The formulation must be a milky, uniform suspension. If you observe macroscopic crystals, powder stuck to the bottom, or rapid settling within 60 seconds, the particle size is too large and requires further sonication or mechanical homogenization.
-
-
Administration: Administer via oral gavage using a 20G or 22G reusable or plastic feeding needle. Always vortex the vial immediately prior to drawing the dose into the syringe , as suspensions will naturally settle over time. Do not exceed the maximum murine oral gavage volume of 10 mL/kg.
Troubleshooting Guides & FAQs
Q: My AR Antagonist 4 is precipitating out of the 80% PEG 400 / 20% Tween-80 solution. How do I fix this? A: Co-solvent systems rely on maintaining a specific dielectric constant to keep the drug completely dissolved[3]. If moisture is introduced from the air, or if your compound concentration exceeds its thermodynamic solubility limit, the drug will crash out into large, un-gavageable crystals. Fix: Heat the mixture gently to 37°C while sonicating. If it remains precipitated, your concentration is too high for a true solution. You must either lower the dose concentration (and increase gavage volume up to 10 mL/kg) or switch entirely to a suspension vehicle (like CMC/Tween) which does not rely on true solubility.
Q: The viscosity of the 1% CMC vehicle makes it difficult to draw into the gavage syringe. What should I do? A: CMC is manufactured in different molecular weight grades. Ensure you are using a low-viscosity grade (e.g., sodium CMC, viscosity 50-200 cP at 4%). If you are using a high-viscosity grade by mistake, it will form a thick gel. If the issue persists, you can safely reduce the CMC concentration to 0.5%, which still provides adequate suspending properties for the short time it takes to dose a cage of mice.
Q: Can I increase the DMSO concentration to 20% to dissolve the antagonist completely? A: No. While DMSO is an excellent solvent for AR antagonists, concentrations above 10% in oral gavage formulations cause severe gastrointestinal irritation, mucosal damage, and systemic toxicity in mice. This will induce weight loss and confound your oncology/efficacy readouts. Always cap DMSO at a maximum of 5-10% and use lipids (e.g., 95% corn oil) or macro-emulsions for the remaining volume[1].
Q: Can I use 0.5% Tween 80 in PBS without CMC? A: Yes, 0.5% Tween 80 in PBS is successfully used for enzalutamide in some models[4]. However, without a thickening agent like CMC, the suspension will settle much faster. You must be extremely diligent about vortexing the vial between every single mouse to ensure accurate dosing.
References
*[1] Title: Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants | Source: MDPI | URL: 1 *[4] Title: Enzalutamide Induced Feed-Forward Signaling Loop Promotes Therapy-Resistant Prostate Cancer Growth Providing an Exploitable Molecular Target for Jak2 Inhibitors | Source: PMC | URL: 4 *[2] Title: Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer | Source: bioRxiv | URL: 2 *[3] Title: Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function (US20040077605A1) | Source: Google Patents | URL: 3
Sources
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. US20040077605A1 - Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function - Google Patents [patents.google.com]
- 4. Enzalutamide Induced Feed-Forward Signaling Loop Promotes Therapy-Resistant Prostate Cancer Growth Providing an Exploitable Molecular Target for Jak2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AR Antagonist 4 Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for AR Antagonist 4 (Compound 67-b/AT2 class). This portal is designed for drug development professionals and research scientists working with high-potency, dual-action Androgen Receptor (AR) antagonists and degraders.
While AR Antagonist 4 offers robust suppression of wild-type and mutant ARs, administering high doses to overcome castration-resistant prostate cancer (CRPC) can trigger significant off-target liabilities. This guide provides mechanistic insights, quantitative benchmarks, and self-validating experimental protocols to help you troubleshoot and minimize these adverse drug reactions (ADRs).
Module 1: Mechanistic Troubleshooting (FAQs)
Q1: Why do my in vivo murine models exhibit seizure-like activity when dosed >20 mg/kg with AR Antagonist 4? A1: This is a classic off-target central nervous system (CNS) liability associated with high systemic exposure. Once the primary AR targets in the peripheral tumor tissue are saturated, the excess free drug crosses the blood-brain barrier (BBB). In the CNS, high concentrations of second-generation AR antagonists competitively bind to and inhibit GABA_A receptors[1]. This off-target antagonism of inhibitory neurotransmission lowers the seizure threshold. To mitigate this, you must optimize the dose or structurally modify the compound to increase polarity, thereby reducing BBB penetrance similar to darolutamide[2].
Q2: I am observing unexpected inhibition of steroidogenesis in my xenograft models. Is this an on-target effect of AR degradation? A2: No, this is an off-target metabolic interference. AR Antagonist 4 has a known off-target inhibitory effect on the CYP17A1 enzyme at micromolar concentrations (IC50 ~2.59 μM)[3]. At high doses, the drug mimics the action of abiraterone, blocking the conversion of pregnenolone to DHEA. This disrupts upstream steroidogenesis rather than strictly blocking the AR ligand-binding domain.
Q3: How can I definitively differentiate between AR-mediated tumor suppression and off-target cytotoxicity in my in vitro assays? A3: You must employ a paired isogenic cell line approach. Test your compound simultaneously in an AR-dependent line (e.g., LNCaP or VCaP) and an AR-null line (e.g., PC3 or DU145). If high-dose AR Antagonist 4 induces significant cell death or cellular senescence in the AR-null lines[2], the cytotoxicity is driven by off-target mechanisms (such as kinase inhibition or mitochondrial toxicity) rather than AR antagonism.
Module 2: Quantitative Benchmarks & Off-Target Profiles
To properly establish a therapeutic window, researchers must compare the on-target potency against known off-target liabilities. The table below summarizes the quantitative data for AR Antagonist 4 compared to clinical benchmarks.
| Compound | On-Target AR IC50 | AR Degradation DC50 | Off-Target CYP17A1 IC50 | BBB Penetration | GABA_A Binding Affinity |
| AR Antagonist 4 | 246.6 nM | 2.84 μM | 2.59 μM | Moderate | Low-Moderate |
| Enzalutamide | ~36.0 nM | N/A (Non-degrader) | >10.0 μM | High | High (Seizure risk) |
| Darolutamide | ~26.0 nM | N/A (Non-degrader) | >10.0 μM | Low | Minimal |
Data synthesis derived from established pharmacological profiles of AR antagonists[1],[3],[2].
Module 3: Validated Experimental Protocols
To ensure trustworthiness, every experiment must be a self-validating system. The following protocols include mandatory internal controls to establish causality and rule out assay artifacts.
Protocol A: Radioligand Displacement Assay for GABA_A Off-Target Assessment
Purpose: To determine if CNS toxicity is driven by direct GABA_A receptor antagonism. Causality Principle: By using [3H]-muscimol (a known GABA_A agonist), we can measure the displacement caused by AR Antagonist 4. If high concentrations of the drug displace the radioligand, the drug is directly competing for the receptor site, explaining the seizure phenotype.
Step-by-Step Methodology:
-
Preparation: Isolate rat cortical membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4) at a protein concentration of 1 mg/mL.
-
Control Setup (Self-Validation):
-
Incubation: Incubate 100 μL of membrane suspension with 2 nM [3H]-muscimol and varying concentrations of AR Antagonist 4 (0.1 μM to 50 μM) for 60 minutes at 4°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.
Protocol B: CYP17A1 Inhibition Profiling via LC-MS/MS
Purpose: To rule out upstream steroidogenesis inhibition, which confounds AR antagonism efficacy data. Causality Principle: CYP17A1 converts pregnenolone to DHEA. By measuring DHEA production in the presence of the drug, we can pinpoint if the drug is starving the cells of androgen precursors[3].
Step-by-Step Methodology:
-
Microsome Preparation: Thaw human liver microsomes (HLMs) and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Control Setup (Self-Validation):
-
Positive Control: Abiraterone acetate (1 μM) – a potent, irreversible CYP17A1 inhibitor.
-
Baseline: Vehicle (0.1% DMSO).
-
-
Reaction Initiation: Add 10 μM pregnenolone (substrate) and AR Antagonist 4 (dose-response: 0.1 μM to 20 μM). Pre-incubate for 5 minutes at 37°C.
-
Catalysis: Initiate the reaction by adding 1 mM NADPH. Incubate for exactly 15 minutes at 37°C.
-
Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., DHEA-d4). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Quantify the area under the curve (AUC) for DHEA to determine the IC50 of CYP17A1 inhibition.
Module 4: Pathway & Workflow Visualizations
Diagram 1: Divergent on-target efficacy and off-target toxicity pathways of high-dose AR Antagonist 4.
Diagram 2: Self-validating experimental workflow for minimizing off-target effects during development.
References
-
Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC Source: nih.gov URL:[Link]
-
Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC Source: nih.gov URL:[Link]
Sources
- 1. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Detecting AR-V7 Inhibition by AR Antagonist 4
Welcome to the Technical Support Center for evaluating androgen receptor (AR) splice variant inhibition. This guide is specifically engineered for researchers and drug development professionals investigating AR antagonist 4 (Compound 67-b) , a bifunctional steroidal analog that acts as both an AR antagonist and a targeted AR degrader .
Because the AR-V7 splice variant lacks the ligand-binding domain (LBD), traditional LBD-targeted antagonists (like enzalutamide) fail to inhibit its constitutively active signaling. Detecting the efficacy of AR antagonist 4 requires specialized, self-validating workflows that can distinguish between full-length AR (AR-FL) and AR-V7 degradation.
Mechanism & Workflow Visualization
To successfully troubleshoot your assays, it is critical to understand both the mechanistic intervention of AR antagonist 4 and the standard experimental workflow required to detect its effects.
Mechanism of AR-FL and AR-V7 inhibition and degradation by AR antagonist 4 in CRPC.
Standardized experimental workflow for validating AR-V7 inhibition by AR antagonist 4.
Quantitative Reference Data
When benchmarking your assays, refer to the established pharmacological parameters for AR antagonist 4 (Compound 67-b) . Deviations from these values often indicate issues with cell line authentication, compound degradation, or assay timing.
| Parameter | Target / Cell Line | Value | Biological Significance |
| IC50 (Antagonism) | Wild-type AR | 246.6 nM | Baseline inhibition of AR transcriptional activity. |
| IC50 (Antagonism) | AR (T877A) | 208.8 nM | Efficacy against common LBD mutations. |
| DC50 (Degradation) | Total AR | 2.84 μM | Concentration required for 50% target degradation. |
| IC50 (Viability) | LNCaP Cells | 246.6 nM | Antiproliferative effect in AR-FL dependent models. |
| IC50 (Viability) | 22Rv1 Cells | 590.0 nM | Antiproliferative effect in AR-V7 expressing models. |
Troubleshooting & FAQs
Q1: Why is Enzalutamide completely ineffective in my 22Rv1 cell viability assays, but AR antagonist 4 shows an IC50 of 590 nM? A: Enzalutamide competitively binds the Ligand-Binding Domain (LBD) of the androgen receptor. 22Rv1 cells natively express AR-V7, a truncated splice variant that lacks the LBD entirely, rendering it constitutively active and inherently resistant to LBD-targeted antiandrogens. AR antagonist 4 bypasses this resistance because it acts as a bifunctional degrader—it induces the proteasomal degradation of the AR protein backbone itself, eliminating the AR-V7 variant and halting its downstream transcription.
Q2: How can I reliably distinguish between AR-FL and AR-V7 on a Western Blot? A: Molecular weight is your primary differentiator. AR-FL appears at approximately 110 kDa, whereas the truncated AR-V7 appears at ~80 kDa. To detect both simultaneously, you must use an N-terminal AR antibody (since the N-terminus is conserved in both). If you need definitive confirmation of the variant, run a parallel blot using an AR-V7 specific antibody that targets the cryptic exon 3 sequence unique to the variant.
Q3: My AR-V7 bands are extremely faint compared to AR-FL, making degradation hard to quantify. How can I optimize detection? A: AR-V7 is typically expressed at much lower endogenous levels than AR-FL, even in 22Rv1 cells.
-
Troubleshooting Steps: Increase your total protein loading to 40-50 µg per well. Use a high-sensitivity ECL substrate (femtogram level).
-
Critical Warning: Do not strip and reprobe the membrane for AR-V7. The low-abundance signal will be lost. Always run parallel gels or cut the membrane if you need to probe for loading controls.
Q4: I see AR-V7 degradation on my Western blot, but my RT-qPCR shows no drop in PSA levels. Why? A: PSA (KLK3) is primarily driven by AR-FL in the presence of androgens. If you are culturing cells in androgen-depleted media (e.g., charcoal-stripped serum), baseline PSA will already be low. To measure the functional transcriptional inhibition of AR-V7, you must measure UBE2C , a well-characterized target gene uniquely upregulated by AR-V7 in castration-resistant prostate cancer (CRPC) models.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, these protocols are designed as self-validating systems. They embed internal controls that confirm whether an unexpected result is due to biology or assay failure.
Protocol A: Cell Viability (CTG) Assay in 22Rv1 Cells
Purpose: To measure the functional antiproliferative effect of AR-V7 degradation.
-
Cell Seeding: Seed 22Rv1 cells at 3,000 cells/well in 96-well opaque plates using RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of AR antagonist 4 (0.01 μM to 10 μM) and Enzalutamide (positive control for resistance). Ensure final DMSO concentration remains ≤ 0.1% across all wells.
-
Treatment: Treat cells for 6 days . Refresh the media and compounds on Day 3.
-
Causality Check: Why 6 days? AR-V7 driven proliferation relies on complex downstream transcriptional networks. Even after the receptor is degraded, it takes 4–6 days for the existing target proteins to deplete and for the phenotypic growth arrest to manifest.
-
-
Detection: Add CellTiter-Glo (CTG) reagent (1:1 ratio with media volume). Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the signal, and read luminescence.
-
Self-Validation:
-
Include a cell-free well (media + CTG) to subtract background luminescence.
-
Include a 100% cell death control (e.g., 10% DMSO) to define the assay's dynamic range.
-
Protocol B: Western Blotting for AR-FL and AR-V7 Degradation
Purpose: To confirm the physical degradation of the AR-V7 protein.
-
Treatment: Treat 22Rv1 cells with AR antagonist 4 at varying concentrations (0, 1, 5, 10 μM) for 24 hours.
-
Lysis: Lyse cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.
-
Electrophoresis: Load 40 µg of total protein per well onto a 4-12% Bis-Tris gradient gel. Transfer to a PVDF membrane.
-
Probing: Probe with an AR N-terminal antibody (to detect 110 kDa FL and 80 kDa V7) and Vinculin (116 kDa) as a loading control.
-
Causality Check: Vinculin is strictly preferred over GAPDH (37 kDa) here. Because Vinculin's molecular weight is close to AR-FL and AR-V7, it ensures that transfer efficiency was uniform in the high-molecular-weight region of the blot.
-
-
Self-Validation:
-
Include a vehicle (DMSO) control to establish baseline AR-V7 levels.
-
Include an Enzalutamide-treated control. Enzalutamide should fail to degrade AR-V7, validating that the observed degradation in your test wells is specific to the bifunctional mechanism of AR antagonist 4.
-
Protocol C: RT-qPCR for AR-V7 Transcriptional Activity
Purpose: To verify that AR-V7 degradation translates to a shutdown of variant-specific gene expression.
-
RNA Extraction: Extract total RNA using TRIzol reagent 24 hours post-treatment.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Execution: Run qPCR using SYBR Green master mix for UBE2C (AR-V7 specific target) and PSA (AR-FL target).
-
Self-Validation:
-
Normalize data to at least two housekeeping genes (e.g., GAPDH and ACTB). This ensures that the compound treatment isn't simply causing global transcriptional suppression due to toxicity.
-
Compare the fold-change of UBE2C against PSA to confirm variant-specific functional inhibition.
-
References
-
Wang, A., Luo, X., Wang, Y., Meng, X., Lu, Z., & Yang, Y. (2022). "Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer." Journal of Medicinal Chemistry, 65(18), 12460-12481. URL:[Link]
Mechanistic Overview: Bypassing Enzalutamide Resistance
Welcome to the Technical Support Center for preclinical oncology and pharmacology. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in deploying AR Antagonist 4 (Compound 67-b) [1] to overcome Enzalutamide-resistant metastatic castration-resistant prostate cancer (mCRPC).
This guide synthesizes mechanistic rationale, field-proven troubleshooting, and self-validating experimental protocols to ensure high-fidelity data generation in your laboratory.
Enzalutamide resistance typically emerges through Androgen Receptor (AR) amplification, splice variants (e.g., AR-V7), or point mutations in the ligand-binding domain (LBD) such as F876L, T877A, and W741L[2]. The F876L mutation is particularly problematic as it induces an "agonist switch," converting Enzalutamide from an inhibitor into a transcriptional activator[2].
AR Antagonist 4 (Compound 67-b) is a rationally designed bifunctional steroidal analog[3]. It overcomes resistance through a dual mechanism: it maintains potent antagonism against both wild-type and mutant ARs, and it functions as an AR degrader (DC50 = 2.84 μM), routing the receptor to the proteasome for destruction[1].
Mechanism of AR Antagonist 4 overcoming Enzalutamide resistance via dual antagonism and degradation.
Frequently Asked Questions (FAQs)
Q1: Why should I transition from standard AR antagonists to AR Antagonist 4 in my mCRPC models? Standard antagonists rely purely on competitive binding. When mutations alter the binding pocket, efficacy is lost. AR Antagonist 4 acts as a bifunctional degrader and antagonist[3]. Even if binding affinity shifts slightly due to mutations, the compound physically eliminates the AR protein, shutting down the entire signaling axis[4].
Table 1: Antagonistic Activity of AR Antagonist 4 Across AR Variants [1][4]
| Target Receptor | IC50 (nM) | Mechanistic Implication |
|---|---|---|
| Wild-Type AR | 246.6 | Baseline potency against androgen-sensitive models. |
| AR (T877A) | 208.8 | Overcomes Flutamide/Enzalutamide resistance. |
| AR (F876L) | 268.2 | Prevents the Enzalutamide "agonist switch". |
| AR (W741L) | 490.2 | Maintains efficacy against Bicalutamide-resistant variants. |
Q2: Which cell lines provide the most robust validation for this compound? For a self-validating experimental design, use a paired approach:
-
LNCaP Cells (IC50 = 246.6 nM): Expresses AR(T877A). Use this to establish baseline antiproliferative and degradation activity[4].
-
22RV1 Cells (IC50 = 590 nM): Expresses both full-length AR and the AR-V7 splice variant (which lacks the LBD). This is your rigorous Enzalutamide-resistant model[4].
Troubleshooting Guides & Validated Protocols
Issue 1: Inconsistent AR Degradation Observed In Vitro
Root Cause: AR degradation by steroidal analogs is highly dependent on both dose and incubation time[5]. Premature lysis or narrow concentration gradients will yield false negatives. Solution: Implement the following standardized Western Blot protocol.
Step-by-Step Protocol: In Vitro AR Degradation Assay
-
Cell Seeding: Seed LNCaP or 22RV1 cells in 6-well plates at
cells/well in RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours. -
Compound Treatment: Treat cells with AR Antagonist 4 at a broad gradient: 0, 1, 5, 10, and 20 μM [5].
-
Time-Course Lysis: Harvest independent wells at 0, 2, 4, 8, 16, and 24 hours post-treatment[5]. Use RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Run 30 μg of total protein on a 4-12% Bis-Tris gel. Probe with anti-AR (N-terminal specific to detect both full-length and splice variants) and anti-GAPDH.
-
Validation Checkpoint (Trustworthiness): GAPDH levels must remain constant across all lanes. If GAPDH decreases at 20 μM / 24 h, the observed AR loss is an artifact of general cytotoxicity, not targeted degradation.
Issue 2: Poor In Vivo Efficacy in Xenograft Models
Root Cause: Steroidal analogs are highly lipophilic. Suboptimal vehicle formulation leads to poor oral bioavailability, preventing the drug from reaching the
Table 2: Pharmacokinetic Parameters in Male SD Rats (10 mg/kg PO) [5]
| PK Parameter | Value | Pharmacodynamic Relevance |
|---|
|
Step-by-Step Protocol: In Vivo Dosing in c4-2b-ENZ Xenografts
-
Model Establishment: Subcutaneously implant Enzalutamide-resistant c4-2b-ENZ cells into castrated male nude mice[5]. Wait until tumor volume reaches ~100-150
. -
Vehicle Preparation (Critical Step): Dissolve AR Antagonist 4 in 5% DMSO + 30% PEG400 + 65% water (containing 0.5% Methylcellulose) [4]. Causality: DMSO initiates solvation, PEG400 prevents precipitation upon aqueous dilution, and Methylcellulose acts as a suspending agent for oral gavage.
-
Dosing Regimen: Administer AR Antagonist 4 at 30 mg/kg via oral gavage (P.O.), daily for 4 weeks [4].
-
Data Readout: Measure tumor volume bi-weekly. A successful run should yield a remarkable tumor regression of ΔT/ΔC% = −14% [4].
-
Validation Checkpoint: Weigh mice twice weekly. A body weight drop of >10% indicates vehicle toxicity or compound overdosing, requiring immediate dosage titration.
Standardized Experimental Workflow
To ensure reproducible results across different laboratory environments, adhere strictly to the following linear validation workflow.
Standardized experimental workflow for validating AR Antagonist 4 in preclinical mCRPC models.
References
-
Wang A, Luo X, Wang Y, Meng X, Lu Z, Yang Y, et al. "Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer." Journal of Medicinal Chemistry, 2022 Sep 22;65(18):12460-12481. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AR antagonist 4 | AR拮抗剂/降解剂 | CAS 2883447-45-6 | 美国InvivoChem [invivochem.cn]
Validation & Comparative
AR Antagonist 4 vs. Enzalutamide: A Comprehensive Potency and Mechanistic Comparison
Executive Summary: The Evolution of AR Antagonism in mCRPC
The clinical management of metastatic castration-resistant prostate cancer (mCRPC) relies heavily on targeting the androgen receptor (AR) signaling axis. Enzalutamide (MDV3100) is a widely utilized second-generation, pure AR antagonist. However, acquired resistance—frequently driven by AR point mutations (e.g., F876L, T877A) or splice variants—remains a critical clinical hurdle. The F876L mutation, in particular, alters the ligand-binding domain (LBD) conformation, converting Enzalutamide from an antagonist into a transcriptional agonist .
To overcome these limitations, bifunctional steroidal analogs have been engineered. AR Antagonist 4 (Compound 67-b) is a novel, orally active agent that simultaneously antagonizes the AR and induces its proteasome-dependent degradation . This guide provides an objective, data-driven comparison of Enzalutamide and AR Antagonist 4, detailing their mechanistic divergence, quantitative potency, and the self-validating experimental workflows used to profile their efficacy.
Mechanistic Divergence: Pure Antagonism vs. Targeted Degradation
Enzalutamide functions purely through competitive inhibition at the AR LBD, preventing nuclear translocation and DNA binding. Because it does not reduce steady-state AR protein levels, structural mutations (like F876L) allow the receptor to adopt an active conformation even when bound to the drug.
Conversely, AR Antagonist 4 operates via a dual mechanism. It binds to the AR (acting as an antagonist) but also recruits cellular ubiquitination machinery, leading to the rapid degradation of the AR via the 26S proteasome . By physically depleting the receptor, AR Antagonist 4 nullifies the threat of mutant-driven reactivation, maintaining potent antagonism against wild-type AR, AR(W741L), AR(T877A), and AR(F876L).
Fig 1. Mechanistic divergence between Enzalutamide (pure antagonism) and AR Antagonist 4.
Potency and Efficacy Profiling
The following tables summarize the quantitative in vitro and in vivo parameters of both compounds. While Enzalutamide exhibits a lower IC50 against wild-type AR, AR Antagonist 4 demonstrates superior broad-spectrum control over clinically relevant AR mutants and achieves physical receptor degradation .
Table 1: In Vitro Potency & Target Affinity
| Parameter | Enzalutamide (MDV3100) | AR Antagonist 4 (Compound 67-b) |
| Mechanism | Pure AR Antagonist | Bifunctional (Antagonist + Degrader) |
| IC50 (wt-AR) | ~36.0 nM | 246.6 nM |
| DC50 (AR Degradation) | N/A (No degradation) | 2.84 μM |
| IC50 (LNCaP Proliferation) | ~36.0 nM | 246.6 nM |
| IC50 (22RV1 Proliferation) | Resistant / High | 590.0 nM |
| AR(F876L) Mutant Activity | Agonist (Drives resistance) | Antagonist (IC50 = 268.2 nM) |
| AR(T877A) Mutant Activity | Antagonist | Antagonist (IC50 = 208.8 nM) |
| AR(W741L) Mutant Activity | Antagonist | Antagonist (IC50 = 490.2 nM) |
Table 2: Pharmacokinetic Profile of AR Antagonist 4 (10 mg/kg, p.o. in SD Rats)
| PK Parameter | Value |
| T_max (h) | 2.17 |
| T_1/2 (h) | 2.80 |
| C_max (ng/mL) | 2670 |
| AUC_0-t (ng·h/mL) | 24800 |
Experimental Workflows & Methodologies
To ensure scientific rigor, the evaluation of AR degraders requires self-validating protocols that confirm both the mechanism of action and physiological efficacy.
Protocol 1: AR Degradation Kinetics & Mechanism Validation (In Vitro)
Objective: To confirm that AR Antagonist 4 depletes AR protein levels specifically via the ubiquitin-proteasome pathway, rather than through transcriptional suppression or lysosomal degradation. Causality & Controls: The inclusion of MG-132 (a 26S proteasome inhibitor) is the critical validating step. If AR Antagonist 4 acts via the proteasome, MG-132 co-treatment will rescue AR protein levels back to baseline .
Step-by-Step Methodology:
-
Cell Seeding: Plate LNCaP cells (androgen-sensitive, expressing wt-AR) in 6-well plates at a density of
cells/well. Incubate for 24 hours to allow adherence. -
Compound Treatment (Time/Dose Dependency): Treat cells with AR Antagonist 4 at varying concentrations (0, 1, 5, 10, and 20 μM) for 24 hours to establish dose-dependency. For time-dependency, treat with 20 μM for 0, 2, 4, 8, 16, and 24 hours.
-
Mechanistic Rescue: Pre-treat a parallel cohort of cells with 5 μM MG-132 for 1 hour prior to the addition of 20 μM AR Antagonist 4.
-
Protein Extraction & Western Blotting: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with anti-AR and anti-GAPDH (loading control) antibodies.
-
Data Interpretation: AR levels should decrease time- and dose-dependently. In the MG-132 cohort, AR bands must be restored, confirming proteasomal reliance.
Protocol 2: In Vivo Efficacy in Enzalutamide-Resistant Xenografts
Objective: To evaluate the translational potential of AR Antagonist 4 in overcoming established clinical resistance. Causality & Controls: The c4-2b−ENZ cell line is explicitly chosen because it inherently resists Enzalutamide. Using this model proves that the bifunctional degradation mechanism can bypass LBD-mediated resistance in a complex physiological tumor microenvironment .
Step-by-Step Methodology:
-
Model Establishment: Subcutaneously inoculate SPF-grade male BALB/c nude mice with
c4-2b−ENZ cells suspended in Matrigel. -
Randomization: Monitor tumor growth. Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle control and treatment groups (n=6 per group) to ensure baseline uniformity.
-
Dosing Regimen: Administer AR Antagonist 4 (30 mg/kg) via oral gavage (p.o.) daily for 4 weeks. The vehicle group receives the formulation buffer (5% DMSO + 30% PEG400 + 65% water).
-
Pharmacodynamic Monitoring: Measure tumor dimensions using digital calipers and record body weights every 2 days. Calculate tumor volume as
. -
Endpoint Analysis: Calculate the ΔT/ΔC% (change in tumor volume of treatment vs. control). AR Antagonist 4 achieves a remarkable tumor regression with ΔT/ΔC% = −14%.
Fig 2. In vivo experimental workflow for evaluating AR Antagonist 4 in Enzalutamide-resistant models.
Conclusion & Translational Outlook
While Enzalutamide remains a cornerstone therapy for mCRPC, its pure antagonist nature leaves it vulnerable to AR mutations like F876L. AR Antagonist 4 represents a significant pharmacological evolution. By integrating competitive antagonism with proteasome-dependent AR degradation, it successfully dismantles the receptor architecture, offering a robust, resistance-breaking therapeutic strategy for advanced prostate cancer.
References
-
Korpal, M., et al. "An F876L Mutation in Human Androgen Receptor Dictates Antagonist Efficacy and Confers Clinical Resistance to MDV3100 (Enzalutamide)." Cancer Discovery (2013). URL:[Link]
-
Wang, Ao, et al. "Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer." Journal of Medicinal Chemistry (2022). URL:[Link]
Publish Comparison Guide: Compound 67-b vs. Bicalutamide in Androgen Receptor (AR) Degradation
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic Evaluation, AR Degradation Efficiency, and Assay Validation
Executive Overview: The Paradigm Shift in AR Targeting
For decades, the standard of care for androgen-dependent prostate cancer (PCa) relied on competitive Androgen Receptor (AR) antagonism. Bicalutamide , a classical first-generation non-steroidal antiandrogen, exemplifies this approach by binding the AR and preventing its transcriptional activation. However, competitive antagonism leaves the AR protein intact, inevitably leading to resistance via AR amplification or point mutations.
The field is now shifting toward targeted protein degradation. Compound 67-b (AR Antagonist 4) represents this next-generation approach. It is an orally active dual-function molecule that not only antagonizes the AR but actively routes it for proteasomal degradation[1]. This guide provides a rigorous, data-driven comparison of their mechanistic profiles and outlines self-validating experimental protocols for evaluating AR degraders.
Mechanistic Divergence: Stabilization vs. Degradation
Bicalutamide: Competitive Antagonism and AR Stabilization
Bicalutamide binds to the AR Ligand-Binding Domain (LBD) with high affinity, inducing a conformational change that recruits the receptor to DNA as a transcriptionally inactive complex[2]. Critically, Bicalutamide does not degrade the AR ; rather, it stabilizes the protein, often leading to intracellular accumulation[3]. Under the selective pressure of prolonged treatment, prostate cancer cells frequently develop mutations in the AR LBD. For instance, the well-documented W741L mutation alters the binding pocket such that Bicalutamide is accommodated as an agonist, actively driving tumor proliferation and resulting in Castration-Resistant Prostate Cancer (CRPC)[4].
Compound 67-b: Dual Antagonism and Proteasomal Clearance
Compound 67-b overcomes the limitations of simple blockade by functioning as both an AR antagonist (IC50 = 246.6 nM against wt-AR) and a potent AR degrader (DC50 = 2.84 μM)[1]. Upon binding the LBD, Compound 67-b induces a structural conformation that recruits the ubiquitin-proteasome system (UPS), leading to the irreversible cleavage of the AR protein[1]. Because the receptor is physically eliminated, Compound 67-b retains potent antagonistic activity against clinically relevant resistance mutations, including W741L, T877A, and F876L[1]. Furthermore, it exhibits secondary inhibition of CYP17A1 (IC50 = 2.59 μM), effectively combining AR degradation with the suppression of androgen biosynthesis[1].
Fig 1. Mechanistic divergence: Bicalutamide (AR stabilization) vs. Compound 67-b (AR degradation).
Quantitative Performance Profile
The following table synthesizes the pharmacological parameters of both compounds, highlighting the superiority of degradation kinetics in overcoming resistance phenotypes.
| Pharmacological Parameter | Compound 67-b (AR Antagonist 4) | Bicalutamide |
| Primary Mechanism | Dual AR Antagonist & Degrader | Pure AR Antagonist |
| AR Degradation (DC50) | 2.84 μM | N/A (Stabilizes AR protein) |
| AR Antagonism (IC50) | 246.6 nM (wt-AR) | ~3.8 nM (Binding Affinity) |
| Efficacy vs. Mutant AR | Active against W741L, T877A, F876L | Converts to Agonist (e.g., W741L) |
| Secondary Targets | CYP17A1 Inhibition (IC50 = 2.59 μM) | Highly selective for AR only |
| In Vivo Efficacy | Active in Enzalutamide-resistant models | Fails in Enzalutamide-resistant models |
| Cell Line Viability | Inhibits LNCaP and 22RV1 proliferation | Inhibits LNCaP; poor efficacy in 22RV1 |
Data supported by MedChemExpress profiling and structural biology literature[1],[4].
Self-Validating Experimental Protocol: AR Degradation Profiling
To objectively quantify the degradation efficiency of Compound 67-b versus the stabilization effect of Bicalutamide, assays must be designed as self-validating systems. The following protocol isolates AR dynamics from endogenous hormonal interference and proves mechanistic causality.
Step 1: Cell Seeding & Androgen Deprivation
-
Action: Seed LNCaP (expresses AR-T877A) and 22RV1 (expresses full-length AR and AR-V7 variants) cells in phenol red-free RPMI supplemented with 10% Charcoal-Stripped FBS (CS-FBS) for 24 hours prior to treatment.
-
Causality: Phenol red possesses weak estrogenic/androgenic properties, and standard FBS contains endogenous steroids (like testosterone). CS-FBS removes these confounding factors, ensuring that the observed baseline AR dynamics are strictly driven by the experimental compounds rather than background hormones.
Step 2: Compound Administration & Mechanistic Controls
-
Action: Treat cells with a concentration gradient of Compound 67-b (0.1 μM to 10 μM) and Bicalutamide (10 μM) for 24 hours. Include a Mechanistic Rescue Arm : Compound 67-b (10 μM) + MG132 (10 μM, a 26S proteasome inhibitor).
-
Causality: The MG132 arm makes the assay self-validating. If AR protein is depleted by Compound 67-b alone but rescued in the 67-b + MG132 arm, it definitively proves that the compound utilizes the ubiquitin-proteasome system (UPS) for targeted degradation, ruling out transcriptional suppression or artifactual cleavage.
Step 3: Lysis & Cold-Chain Protein Extraction
-
Action: Lyse cells using cold RIPA buffer heavily supplemented with both protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Causality: The AR protein is highly susceptible to rapid degradation by endogenous proteases released during cell lysis. Strict cold-chain maintenance and chemical inhibitors halt artifactual degradation, preserving the true intracellular snapshot of AR levels at the exact time of harvest.
Step 4: Immunoblotting & Isoform-Specific Detection
-
Action: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with an N-terminal specific anti-AR antibody alongside a GAPDH loading control. Calculate the DC50 using densitometric software.
-
Causality: Both Bicalutamide and Compound 67-b target the C-terminal LBD. However, advanced PCa models like 22RV1 express AR splice variants (e.g., AR-V7) that completely lack the LBD. Using an N-terminal antibody ensures the simultaneous detection of both full-length AR (~110 kDa) and truncated variants (~75 kDa). This prevents false-positive degradation readings if the variant escapes targeted clearance.
Fig 2. Standardized in vitro workflow for quantifying Androgen Receptor degradation efficiency.
References
[1] AR antagonist 4 - MedchemExpress.com. medchemexpress.com. 1 [3] A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. mdpi.com. 3 [2] Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor. nih.gov. 2 [4] Structural basis for antagonism and resistance of bicalutamide in prostate cancer. pnas.org. 4
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 4. pnas.org [pnas.org]
Comparative Binding Affinity and Mechanistic Profiling: AR Antagonist 4 vs. Apalutamide
Executive Summary & Mechanistic Rationale
In the landscape of castration-resistant prostate cancer (CRPC) therapeutics, targeting the Androgen Receptor (AR) remains the cornerstone of drug development. Apalutamide (ARN-509) is a clinically validated, second-generation non-steroidal antiandrogen (NSAA) that exerts its efficacy through high-affinity competitive binding to the AR ligand-binding domain (LBD) 1[1]. However, therapeutic pressure often selects for AR point mutations (e.g., F876L, T877A) that convert these pure antagonists into transcriptional agonists 2[2].
To circumvent this resistance, AR Antagonist 4 (Compound 67-b) was engineered as a bifunctional steroidal analog 3[3]. Rather than relying solely on competitive occupancy, AR Antagonist 4 combines moderate-affinity AR antagonism with targeted proteasomal degradation (a PROTAC-like mechanism) and CYP17A1 inhibition 3[3]. Evaluating these compounds requires looking beyond absolute
Pathway & Mechanism Visualization
Mechanisms of Apalutamide (competitive inhibition) vs. AR Antagonist 4 (targeted degradation).
Quantitative Data Comparison
While Apalutamide demonstrates superior absolute binding affinity to wild-type AR, AR Antagonist 4 maintains robust inhibitory profiles across clinically relevant mutant strains and leverages receptor degradation to achieve its pharmacological endpoint 34[3][4].
| Pharmacological Parameter | Apalutamide (ARN-509) | AR Antagonist 4 (Compound 67-b) |
| Primary Mechanism | Competitive AR Antagonist | Bifunctional Antagonist & Degrader |
| wt-AR Binding Affinity ( | 16 nM 4[4] | 246.6 nM 3[3] |
| AR(F876L) Mutant Affinity ( | Agonist Conversion 2[2] | 268.2 nM 3[3] |
| AR(T877A) Mutant Affinity ( | Agonist Conversion 2[2] | 208.8 nM 3[3] |
| AR Degradation ( | N/A (Does not degrade) | 2.84 μM 3[3] |
| CYP17A1 Inhibition ( | N/A | 2.59 μM 3[3] |
Experimental Protocols: A Self-Validating Framework
To accurately benchmark these compounds, researchers must employ orthogonal assays. Binding affinity (
Protocol A: Whole-Cell Competitive Radioligand Binding Assay
Causality Insight: Purified AR LBD assays often yield artifactual binding kinetics because the receptor lacks essential native chaperones (e.g., HSP90). Using intact LNCaP/AR cells ensures the AR is in its physiological cytosolic conformation 4[4]. We utilize
Step-by-Step Methodology:
-
Cell Preparation: Culture LNCaP/AR cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS (to remove endogenous androgens) for 48 hours prior to the assay 4[4]. Seed at
cells/well in 96-well plates. -
Ligand Competition: Prepare a constant concentration of
(typically 1 nM). Co-incubate with 10-point serial dilutions of Apalutamide or AR Antagonist 4 (ranging from 0.1 nM to 10 μM) 4[4]. -
Equilibrium Incubation: Incubate the plates at 4°C for 18 hours. Crucial Step: Conducting this at 4°C prevents receptor internalization and degradation, ensuring that the measured displacement reflects true thermodynamic equilibrium binding rather than receptor trafficking 4[4].
-
Separation & Quantification: Wash cells rapidly three times with ice-cold PBS to remove unbound ligand. Lyse cells using 0.1 M NaOH.
-
Detection: Transfer lysates to scintillation vials and quantify radioactivity using a liquid scintillation counter.
-
Self-Validation Control: Include a Non-Specific Binding (NSB) control well containing 10 μM unlabeled DHT. Subtract NSB from all total binding values to calculate specific binding.
Protocol B: AR Degradation Validation Assay (Western Blotting)
Causality Insight: Because AR Antagonist 4 has a moderate
Step-by-Step Methodology:
-
Treatment: Seed LNCaP cells in 6-well plates. Treat with vehicle (DMSO), Apalutamide (10 μM, negative control for degradation), or AR Antagonist 4 (0.1 μM to 10 μM) for 24 hours 3[3].
-
Proteasome Rescue (The Validation Step): In a parallel cohort, pre-treat cells with 10 μM MG132 (a potent 26S proteasome inhibitor) for 2 hours prior to adding AR Antagonist 4. If the AR protein level is rescued in this cohort, it confirms the mechanism is proteasome-mediated degradation.
-
Lysis: Harvest cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Normalize protein concentrations using a BCA assay.
-
Immunoblotting: Resolve 20 μg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against AR and GAPDH (loading control) 3[3].
-
Quantification: Perform densitometric analysis using ImageJ. Calculate the
by plotting normalized AR protein levels against the log concentration of AR Antagonist 4.
Conclusion
Apalutamide remains a highly potent competitive antagonist with an exceptional binding affinity of 16 nM 4[4]. However, AR Antagonist 4 (Compound 67-b) represents a paradigm shift. By sacrificing absolute binding affinity (246.6 nM) in favor of a bifunctional mechanism, it successfully induces AR degradation (
References
- AR antagonist 4 (Compound 67-b) Product & Biological Evaluation Data.MedChemExpress.
- Apalutamide's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals.Benchchem.
- Apalutamide for the treatment of prostate cancer.National Center for Biotechnology Information (PMC).
- Apalutamide Monograph for Professionals.American Society of Health-System Pharmacists (ASHP).
Sources
comparative efficacy of AR antagonist 4 in CRPC models
Comparative Efficacy Guide: AR Antagonist 4 (Compound 67-b) vs. Standard-of-Care in CRPC Models
Executive Summary & Mechanistic Rationale
The clinical management of metastatic castration-resistant prostate cancer (mCRPC) relies heavily on androgen receptor (AR) signaling blockade. While second-generation AR antagonists like Enzalutamide have significantly improved overall survival, acquired resistance inevitably emerges [1]. Resistance is frequently driven by AR point mutations (e.g., F876L, T877A, W741L) within the ligand-binding domain (LBD), which can paradoxically convert standard antagonists into agonists, fueling tumor progression [2].
To overcome this, bifunctional steroidal analogs—such as AR Antagonist 4 (Compound 67-b) —have been developed to simultaneously antagonize and degrade the AR [3]. This guide objectively compares the efficacy of AR Antagonist 4 against Enzalutamide, providing actionable experimental data and validated protocols for researchers investigating mCRPC therapeutics.
Pathway Visualization: The Bifunctional Advantage
AR Antagonist 4 is a rationally designed derivative of galeterone, modified at the C-3, C-6, and C-17 positions [3]. Unlike Enzalutamide, which relies solely on competitive inhibition at the LBD, AR Antagonist 4 induces proteasomal degradation of the AR while maintaining potent antagonism against both wild-type and mutant ARs [4].
Caption: Dual mechanistic blockade of wild-type and mutant AR by AR Antagonist 4 via antagonism and degradation.
Quantitative Efficacy Comparison
To establish superiority in resistant phenotypes, AR Antagonist 4 was benchmarked against Enzalutamide across multiple AR variants. The data demonstrates that while Enzalutamide loses efficacy against the F876L mutation and AR-V7 splice variants, AR Antagonist 4 retains robust activity [3, 4].
| Pharmacological Parameter | AR Antagonist 4 (Compound 67-b) | Enzalutamide (Standard-of-Care) | Mechanistic Implications for CRPC |
| Wild-Type AR (IC₅₀) | 246.6 nM | ~36.0 nM | Enzalutamide is highly potent against WT, but 67-b provides sufficient baseline antagonism. |
| AR Degradation (DC₅₀) | 2.84 μM | N/A (Does not degrade) | 67-b physically removes the receptor, preventing bypass signaling and accumulation. |
| Mutant AR(F876L) IC₅₀ | 268.2 nM | Agonist (Resistant) | 67-b overcomes the primary mutation driving Enzalutamide clinical resistance. |
| Mutant AR(T877A) IC₅₀ | 208.8 nM | Sensitive | Both are effective, but 67-b adds the benefit of target degradation. |
| Antiproliferative IC₅₀ (LNCaP) | 246.6 nM | ~36.0 nM | LNCaP (T877A) is sensitive to both agents. |
| Antiproliferative IC₅₀ (22RV1) | 590.0 nM | Resistant | 22RV1 (AR-V7 variant) is resistant to Enzalutamide; 67-b maintains efficacy via degradation. |
Experimental Workflows & Self-Validating Protocols
As an application scientist, establishing causality in your assays is paramount. The following protocols are designed with built-in orthogonal validations to ensure data integrity and avoid false positives.
Protocol 1: In Vitro AR Degradation and Antagonism Assay
-
Objective: To confirm that the reduction in AR signaling is due to post-translational degradation rather than transcriptional suppression.
-
Causality & Rationale: LNCaP cells are utilized because they express the T877A mutant AR. Conversely, 22RV1 cells are selected for their expression of the AR-V7 splice variant, which lacks the LBD and confers intrinsic resistance to Enzalutamide. Testing both ensures the compound's efficacy is robust across distinct resistance mechanisms.
Step-by-Step Methodology:
-
Cell Culture: Seed LNCaP and 22RV1 cells at
cells/well in 6-well plates using RPMI-1640 supplemented with 10% FBS. -
Compound Treatment: Treat cells with AR Antagonist 4 at escalating doses (0, 1, 5, 10, and 20 μM) for a time-course of 0, 2, 4, 8, 16, and 24 hours [4]. Include Enzalutamide (10 μM) as a non-degrading negative control.
-
Orthogonal Readout 1 (Protein Level): Harvest cells, lyse in RIPA buffer, and perform Western Blotting using anti-AR and anti-GAPDH (loading control) antibodies. Validation: A dose- and time-dependent decrease in AR protein confirms target engagement and degradation [4].
-
Orthogonal Readout 2 (mRNA Level): Extract total RNA using TRIzol, synthesize cDNA, and perform RT-qPCR for the AR gene. Validation: Stable AR mRNA levels alongside decreased AR protein confirm the mechanism is post-translational degradation, proving the "degrader" mechanism is independent of transcriptional inhibition.
Protocol 2: In Vivo Efficacy in Enzalutamide-Resistant Xenografts
-
Objective: To evaluate the translational potential of AR Antagonist 4 in a clinically relevant model of acquired resistance.
-
Causality & Rationale: The c4-2b-ENZ xenograft model is specifically engineered to be resistant to Enzalutamide, providing a highly accurate proxy for mCRPC patients who have failed standard-of-care therapy [3].
Caption: Self-validating in vivo workflow for evaluating efficacy in enzalutamide-resistant c4-2b xenografts.
Step-by-Step Methodology:
-
Inoculation: Inject
enzalutamide-resistant c4-2b-ENZ cells subcutaneously into the right flank of SPF grade male Babl/c nude mice [4]. -
Randomization: Monitor tumor growth via caliper measurements. Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=6/group) to ensure baseline statistical equivalence.
-
Dosing Regimen: Administer AR Antagonist 4 via oral gavage (p.o.) at 30 mg/kg daily for 4 weeks. The vehicle control must receive the exact formulation matrix (5% DMSO + 30% PEG400 + 65% water) to isolate the drug's effect [4].
-
Endpoint Analysis: Calculate the relative tumor growth ratio (ΔT/ΔC%). Validation: In experimental models, AR Antagonist 4 demonstrated a remarkable tumor regression with ΔT/ΔC% = −14% after 4 weeks, proving its in vivo superiority over Enzalutamide in this resistant phenotype [4].
Conclusion & Translational Outlook
AR Antagonist 4 (Compound 67-b) represents a paradigm shift in targeting mCRPC. By physically degrading the androgen receptor while simultaneously antagonizing its mutant forms (F876L, T877A, W741L), it successfully bypasses the primary mechanisms of Enzalutamide resistance [2, 3]. For drug development professionals, incorporating bifunctional degraders into preclinical pipelines offers a highly robust strategy to address the unmet clinical needs of patients with advanced, therapy-resistant prostate cancer.
References
-
Frontiers in Oncology. (2018). Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. Retrieved from[Link]
-
OAE Publishing Inc. (2018). Molecular mechanisms of enzalutamide resistance in prostate cancer. Retrieved from[Link]
-
Wang, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Androgen Receptor Degrading and Antagonizing Bifunctional Steroidal Analogs for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry, 65(18), 12460-12481. Retrieved from[Link]
Validating AR Antagonist 4 Specificity Using siRNA Controls: A Comprehensive Comparison Guide
In the landscape of targeted oncology, proving that an investigational compound exerts its phenotypic effects exclusively through its intended target is a critical regulatory and scientific milestone. AR Antagonist 4 (Compound 67-b) is an emerging, orally active dual-action molecule that functions as both an Androgen Receptor (AR) antagonist and an AR degrader[1].
While biochemical assays can confirm binding affinity, cell-based phenotypic assays are susceptible to confounding off-target cytotoxicity. To definitively prove target specificity, drug development professionals must employ a self-validating siRNA knockdown system . This guide provides an authoritative, step-by-step framework for validating AR Antagonist 4 against standard-of-care alternatives using RNA interference (RNAi) epistasis logic.
Mechanistic Overview & The Logic of Epistasis
Second-generation AR antagonists, such as Enzalutamide, competitively bind the AR ligand-binding domain (LBD) but do not induce receptor degradation, often leading to resistance via AR amplification or LBD mutations (e.g., F876L)[2]. In contrast, AR Antagonist 4 bypasses these resistance mechanisms by coupling competitive antagonism with targeted protein degradation, effectively clearing the receptor from the cellular pool[1],[3].
The Causality of siRNA Validation: To prove that AR Antagonist 4's antiproliferative effect is genuinely on-target, we rely on the genetic principle of epistasis. If the drug acts solely by inhibiting and degrading AR, then cells that have already had their AR depleted via small interfering RNA (siRNA) should become refractory (resistant) to the drug's toxicity. If the drug continues to induce cell death in AR-null cells, it indicates off-target, non-specific cytotoxicity.
Fig 1: AR signaling cascade highlighting the dual intervention points of AR Antagonist 4 and siRNA.
Comparative Performance Data
Before initiating the siRNA validation workflow, it is essential to baseline the compound's biochemical performance against clinical alternatives. AR Antagonist 4 demonstrates a unique profile by retaining efficacy against common clinical mutations (W741L, T877A, F876L) that typically confer resistance to first- and second-generation inhibitors[1].
Table 1: In Vitro Profiling of AR Antagonists
| Compound | Mechanism of Action | wt-AR IC₅₀ | AR Degradation (DC₅₀) | Efficacy vs. Mutants (T877A / F876L) |
| AR Antagonist 4 | Dual Inhibitor / Degrader | 246.6 nM | 2.84 μM | High (208.8 nM / 268.2 nM) |
| Enzalutamide | 2nd-Gen Competitive Inhibitor | ~21 nM | N/A (Does not degrade) | Low (Resistant to F876L) |
| Bicalutamide | 1st-Gen Competitive Inhibitor | ~150 nM | N/A (Does not degrade) | Low (Acts as Agonist on T877A) |
Data derived from standardized cell proliferation and biochemical assays in LNCaP and 22RV1 prostate cancer cell lines[1],[2].
Experimental Methodology: The Self-Validating System
To ensure absolute trustworthiness, the following protocol integrates internal controls at every phase. We utilize two distinct siRNA sequences (targeting the UTR and the CDS) to rule out sequence-specific off-target RNAi effects[4].
Fig 2: Step-by-step experimental workflow for validating target specificity using siRNA.
Step 1: Cell Culture & Transfection
-
Seeding: Plate AR-dependent LNCaP and 22RV1 cells in androgen-depleted media supplemented with 1 nM DHT to standardize basal receptor activation[1],[5].
-
Transfection: Transfect cells with 10–20 nM of either a Non-Targeting (Scrambled) Control siRNA or AR-specific siRNAs using a lipid-based delivery system (e.g., RNAiMAX)[6].
Step 2: Validation of Knockdown (Critical Checkpoint)
Causality Check: You cannot interpret drug response without first proving the target is absent.
-
mRNA Quantification: Harvest a subset of cells at 48 hours post-transfection. Perform RT-qPCR to confirm >80% reduction in AR mRNA transcripts[4].
-
Protein Quantification: Perform a Western Blot using an anti-AR primary antibody (e.g., YA620) to confirm the depletion of the 110 kDa AR protein[1].
Step 3: Drug Treatment & Phenotypic Readout
-
Dosing: Treat the remaining validated knockdown and control cells with a dose-response gradient of AR Antagonist 4 (0.1 μM to 10 μM) for 6 days[1].
-
Viability Assay: Measure ATP-dependent luminescence (e.g., CellTiter-Glo) to assess cell proliferation.
-
Downstream Signaling: Quantify Prostate Specific Antigen (PSA) levels via ELISA to confirm the functional blockade of the AR transcriptional program[5].
Data Interpretation & Troubleshooting
The integrity of this assay relies on comparing the delta of cell viability between the drug-treated and vehicle-treated groups across the different siRNA conditions.
-
Scrambled siRNA + AR Antagonist 4: Expect a dose-dependent decrease in cell viability (IC₅₀ ~ 246.6 nM) and a sharp reduction in PSA expression. This confirms the drug is active.
-
AR siRNA + Vehicle: Expect a baseline decrease in cell viability compared to Scrambled + Vehicle. Because LNCaP cells are addicted to AR signaling, removing AR genetically will induce growth arrest[5].
-
AR siRNA + AR Antagonist 4 (The Specificity Test): The viability of these cells should not decrease significantly further than the AR siRNA + Vehicle baseline. Because the target (AR) is already gone, the drug has nothing left to inhibit or degrade. If treatment with 10 μM AR Antagonist 4 causes a further massive drop in viability in AR-knockdown cells, the compound possesses off-target toxicity (e.g., CYP17A1 cross-reactivity or general mitochondrial toxicity)[1].
References
-
- MedChemExpress. Provides primary biochemical data, IC₅₀ values against wt-AR and mutants, and degradation metrics for Compound 67-b. 2. - PLOS ONE. Establishes the gold-standard protocol for utilizing panAR-siRNA to validate AR-dependency in LNCaP and 22RV1 cells. 3. - ACS Publications. Details the design and validation of UTR-targeting siRNAs to prevent sequence-specific off-target effects during AR knockdown. 4. - AACR Journals. Demonstrates the use of SMARTpool siRNAs for validating target specificity in prostate cancer models.
-
- PMC / NIH. Comprehensive review of resistance mechanisms (e.g., F876L mutation) facing second-generation antagonists like Enzalutamide.
-
- PMC / NIH. Explores the mechanistic advantages of dual AR inhibitor/degrader molecules in overcoming clinical resistance.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
Comprehensive Comparison Guide: AR Antagonist 4 vs. Standard Antiandrogens in DHT Competition Assays
As the landscape of prostate cancer therapeutics evolves, accurately characterizing novel compounds against established baselines is critical. This guide provides an objective, data-driven comparison between AR Antagonist 4 (Compound AT2) and industry-standard antiandrogens (Enzalutamide and Bicalutamide). Designed for drug development professionals, this document dissects the causality behind experimental choices and outlines self-validating protocols for Dihydrotestosterone (DHT) competition assays.
Mechanistic Grounding: The AR Pathway & Competitive Antagonism
The Androgen Receptor (AR) is a ligand-dependent transcription factor. Dihydrotestosterone (DHT) is utilized as the standard agonist in these assays because it is the most potent endogenous androgen, exhibiting a higher binding affinity than testosterone, and crucially, it cannot be aromatized into estrogens[1].
When evaluating a novel compound like AR Antagonist 4, a simple suppression assay is insufficient. To prove that the compound is a direct competitive antagonist rather than an allosteric modulator or an expression down-regulator, it must be evaluated in a competition assay against a fixed concentration of DHT. Schild plot analysis of this competition confirms whether the antagonist directly displaces DHT at the AR ligand-binding domain (LBD)[2]. AR Antagonist 4 efficiently antagonizes AR transcriptional activity and blocks DHT-induced AR nuclear translocation[3].
Fig 1. Competitive mechanism of AR Antagonist 4 against DHT in the AR signaling pathway.
Comparative Performance Data
To contextualize the efficacy of AR Antagonist 4, it must be benchmarked against first-generation (Bicalutamide) and second-generation (Enzalutamide/MDV3100) antagonists. Enzalutamide is known to bind the AR with a 5–8 fold greater affinity than Bicalutamide[4].
The table below summarizes the quantitative performance of these compounds in DHT-driven competition assays.
| Compound | Generation / Type | Target Domain | IC50 (Transcriptional Assay) | Mechanism of Action |
| AR Antagonist 4 (AT2) | Novel Small Molecule | Ligand-Binding Domain | ~0.15 µM [3] | Blocks DHT-induced nuclear translocation |
| Enzalutamide (MDV3100) | 2nd Gen Antiandrogen | Ligand-Binding Domain | ~0.02 - 0.05 µM [5] | Impairs nuclear entry and DNA binding |
| Bicalutamide | 1st Gen Antiandrogen | Ligand-Binding Domain | ~0.15 - 0.20 µM [5] | Allows nuclear entry but prevents coactivator recruitment |
Note: IC50 values are highly dependent on the fixed DHT concentration used (typically 1 nM to 10 nM) and the specific reporter cell line.
Experimental Design & Causality: The "Why" Behind the Workflow
A robust experimental design requires understanding the causality of each reagent and step.
-
Why use Charcoal-Stripped FBS (csFBS)? Standard fetal bovine serum contains endogenous hormones (weak androgens and estrogens) that will pre-activate the AR, collapsing your assay's dynamic range. Using csFBS creates a true "steroid-free" baseline[6].
-
Why use a fixed DHT concentration? In a competition assay, co-treating cells with a fixed concentration of DHT (e.g., 10 nM) ensures the AR is fully activated. Titrating the antagonist against this fixed agonist concentration allows for the calculation of a competitive IC50. If the DHT concentration is too high, weak antagonists will be artificially masked[6].
-
Why use orthogonal readouts? A cell-free Fluorescence Polarization (FP) assay proves direct physical binding to the receptor[7], while a cell-based Luciferase assay proves functional transcriptional suppression[5]. Together, they rule out false positives caused by cytotoxicity or off-target effects.
Self-Validating Experimental Protocols
Every protocol must be a self-validating system. If a plate fails to meet specific control criteria, the data must be discarded.
Protocol A: Cell-Free AR LBD Fluorescence Polarization (FP) Assay
This high-throughput ligand competition assay measures the ability of AR Antagonist 4 to displace a fluorescently labeled tracer from the recombinant AR-LBD[7].
Self-Validation Criteria:
-
Min Polarization Control: Buffer + Tracer only (establishes the baseline tumbling rate of the free fluorophore).
-
Max Polarization Control: Buffer + Tracer + AR-LBD (establishes 100% binding).
-
Reference Standard: Titration of unlabeled DHT (must yield an IC50 matching historical Kd values, ~10-30 nM)[7].
Step-by-Step Methodology:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Dispense 10 µL of 2X AR-LBD protein (final concentration optimized to achieve 80% of max polarization) into a 384-well black microplate.
-
Add 5 µL of 4X serial dilutions of AR Antagonist 4, Enzalutamide (positive control), or DMSO (vehicle control).
-
Add 5 µL of 4X Fluormone™ tracer (final concentration typically 1-2 nM).
-
Incubate the plate in the dark at room temperature for 2 to 4 hours to reach binding equilibrium.
-
Read fluorescence polarization (mP) using a microplate reader equipped with appropriate excitation/emission polarization filters.
-
Calculate the IC50 by plotting mP values against the log concentration of the antagonist.
Protocol B: Cell-Based ARE-Luciferase Reporter Assay
This functional assay evaluates the ability of the compound to inhibit DHT-driven transcription of an Androgen Response Element (ARE)[5].
Self-Validation Criteria:
-
Background Control: Vehicle (DMSO) only, establishing the 0% activation baseline.
-
Maximum Signal Control: 10 nM DHT only, establishing the uninhibited agonist response (100% activation).
-
Cytotoxicity Check: Parallel cell viability assay (e.g., CellTiter-Glo) to ensure signal loss is due to antagonism, not cell death[6].
Fig 2. Step-by-step workflow for the cell-based DHT competition reporter assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed AR-positive prostate cancer cells (e.g., LNCaP or VCaP) at 10,000 cells/well in a 96-well plate using phenol-red-free DMEM supplemented with 5% charcoal-stripped FBS[6]. Incubate for 24 hours.
-
Transfection: Transfect cells with an MMTV-Luciferase (or ARR2PB-Luciferase) reporter plasmid using a lipid-based transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Aspirate media. Add fresh steroid-free media containing a fixed concentration of 10 nM DHT[6] combined with 3-fold serial dilutions of AR Antagonist 4 (ranging from 10 µM to 0.1 nM). Include Enzalutamide as a comparative standard.
-
Incubation: Incubate the cells for 48 hours at 37°C, 5% CO2.
-
Detection: Add a steady-glow luciferase assay reagent directly to the wells. Incubate for 10 minutes to allow cell lysis and signal stabilization.
-
Quantification: Measure luminescence using a microplate reader. Normalize the data against the DHT-only control to generate a dose-response inhibition curve.
References
-
Competitive Androgen Receptor Antagonism as a Factor Determining the Predictability of Cumulative Antiandrogenic Effects of Widely Used Pesticides - nih.gov - 2
-
In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - nih.gov - 5
-
Androgen Receptor Antagonist | MedChemExpress (MCE) Life Science Reagents - medchemexpress.com - 3
-
Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay - nih.gov - 4
-
Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment - aging-us.com - 6
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - researchgate.net - 7
-
D4-Abiraterone | Abiraterone Metabolite | CAS 154229-21-7 - benchchem.com - 1
Sources
- 1. D4-Abiraterone|Abiraterone Metabolite|CAS 154229-21-7 [benchchem.com]
- 2. Competitive Androgen Receptor Antagonism as a Factor Determining the Predictability of Cumulative Antiandrogenic Effects of Widely Used Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling AR antagonist 4
As drug development pivots toward targeted protein degradation and potent endocrine modulation, handling highly active compounds like AR Antagonist 4 (Compound 67-b or Compound AT2) requires rigorous operational discipline. AR Antagonist 4 is a dual-action small molecule: it functions as a competitive androgen receptor (AR) antagonist (IC50 = 246.6 nM) and a targeted AR degrader (DC50 = 2.84 μM), showing profound efficacy in [1].
Because it directly disrupts endocrine signaling, accidental exposure poses severe reproductive and developmental toxicity risks, making it a critical hazard for laboratory personnel, particularly[2]. As a Senior Application Scientist, I have designed this guide to bridge the gap between pharmacological potency and laboratory safety, ensuring that your research team can handle this compound with zero occupational exposure.
Mechanistic Context & Hazard Origin
To respect a chemical, you must understand how it works. AR Antagonist 4 does not merely block the androgen receptor; it actively recruits cellular machinery to destroy it. This dual mechanism makes it exceptionally potent at low concentrations.
Mechanistic pathway of AR Antagonist 4 illustrating competitive inhibition and targeted proteasomal degradation of the Androgen Receptor.
Quantitative Pharmacological & Safety Data
To design an effective safety protocol, we must first translate the [3] of the molecule into actionable risk assessments.
| Property | Value | Clinical/Safety Implication |
| Target | Androgen Receptor (AR) | Endocrine disruptor; severe reproductive toxicity and teratogenic risk. |
| IC50 (wt-AR) | 246.6 nM | Highly potent; requires strict micro-dosing controls to prevent accidental biological activity. |
| DC50 (Degradation) | 2.84 μM | Induces irreversible proteasomal degradation of AR at low micromolar concentrations. |
| Molecular Weight | 331.8 g/mol | Small molecule; easily penetrates cellular membranes and biological barriers. |
| Primary Solvent | DMSO | High dermal permeability; DMSO acts as a "Trojan Horse," carrying the dissolved compound directly through the skin into the bloodstream. |
The Causality of Protection: PPE Matrix
Standard laboratory PPE is insufficient for potent [4]. The following PPE matrix is engineered based on the specific hazards of AR Antagonist 4, explaining the why behind every requirement.
| PPE Component | Specification | Operational Causality |
| Dermal Protection | Double-layered Nitrile Gloves (Extended cuff) | DMSO rapidly permeates standard nitrile. The outer glove acts as a sacrificial layer against solvent splashes, while the inner glove maintains the sterile/safety barrier. |
| Ocular Protection | Tightly fitting safety goggles | Prevents micro-aerosolized powder or accidental solvent splashes from contacting the highly vascularized ocular mucosa, which absorbs small molecules rapidly. |
| Respiratory | N95/P100 Particulate Respirator | Mitigates inhalation of statically charged, aerosolized endocrine-disrupting powder during the weighing process if a powder hood is compromised. |
| Body Protection | Chemically resistant, fluid-impermeable lab coat | Prevents systemic absorption through clothing in the event of a catastrophic vial failure or solvent spill. |
Self-Validating Operational Protocols
The following workflows are designed as self-validating systems. This means each critical step contains a verification check to ensure containment and accuracy before proceeding to the next phase.
Standard operating procedure for the safe weighing, reconstitution, and decontamination of AR Antagonist 4.
Step-by-Step Methodology: Preparation of a 10 mM in vitro Stock Solution
-
Pre-Operational Verification: Turn on the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood.
-
Validation Check: Verify the magnehelic gauge reads within the certified safe zone (typically >0.45 inches of water) and the airflow alarm is silent before opening the chemical vial.
-
-
Environmental Preparation: Lay down a disposable, absorbent, plastic-backed bench pad inside the BSC.
-
Causality: This prevents micro-spills from contaminating the stainless-steel work surface and allows for rapid, localized containment.
-
-
Static Mitigation: Use an anti-static zeroing boat and a grounded micro-spatula.
-
Causality: AR Antagonist 4 is a fine, dry powder. Static charge can cause the powder to aerosolize or violently repel from the spatula, leading to inhalation exposure or inaccurate dosing.
-
-
Weighing and Transfer: Carefully weigh the required mass (e.g., 3.32 mg for 1 mL of 10 mM stock, based on a MW of 331.8 g/mol ). Transfer directly into a pre-labeled, amber glass or low-bind microcentrifuge tube.
-
Solvent Addition (The Danger Zone): Add the calculated volume of anhydrous DMSO.
-
Validation Check: Cap the tube tightly and vortex for 30 seconds. Visually inspect the solution against a light source; it must be completely transparent with no particulate matter.
-
Causality: Incomplete dissolution leads to inaccurate assay dosing and creates a highly concentrated suspension that is significantly harder to decontaminate.
-
-
Aliquoting and Storage: Aliquot the stock into single-use volumes (e.g., 50 μL) to avoid repeated freeze-thaw cycles, which degrade the compound. Store at -80°C.
Spill Management & Disposal Plans
Even with rigorous protocols, spills occur. Your response must be immediate, methodical, and tailored to the state of the chemical (solid vs. solution).
Powder Spills:
-
Do not sweep. Sweeping aerosolizes the endocrine disruptor.
-
Gently cover the powder with absorbent paper towels.
-
Wet the towels carefully with a 10% bleach solution or a strong laboratory detergent, allowing it to soak through and trap the powder without generating dust.
-
Wipe inward from the edges to the center to prevent expanding the contamination zone.
Solvent/DMSO Spills:
-
Evacuate the immediate area if the spill is outside the hood, as DMSO vapors can carry the dissolved compound into the respiratory tract.
-
Don fresh double-nitrile gloves and a respirator.
-
Apply a spill-control absorbent (e.g., vermiculite or a commercial chemical spill pad) directly over the liquid.
-
Wash the area with copious amounts of soap and water, followed by 70% ethanol.
-
Causality: DMSO is highly miscible with water; soap breaks down the residual organic layer, and ethanol ensures rapid drying and final chemical decontamination.
-
Disposal: All materials that have come into contact with AR Antagonist 4 (pipette tips, bench pads, outer gloves) must be segregated into clearly labeled "Hazardous Chemical Waste - Endocrine Disruptor" containers. Never dispose of AR Antagonist 4 solutions down the sink. Liquid waste must be collected in compatible, sealed high-density polyethylene (HDPE) containers for high-temperature incineration by a certified waste management facility.
References
-
ImmunoMart. "Androgen receptor antagonist 4." ImmunoMart Product Datasheets. URL: [Link]
-
ACS Chemical Health & Safety. "What to Expect When Expecting in Lab: A Review of Unique Risks and Resources for Pregnant Researchers in the Chemical Laboratory." ACS Publications. URL: [Link]
-
National Institutes of Health (NIH). "Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions." PMC. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Androgen receptor antagonist 4 - Immunomart [immunomart.com]
- 4. Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
